Technical Documentation Center

4-chloro-7-iodo-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-7-iodo-1H-indazole
  • CAS: 1000341-92-3

Core Science & Biosynthesis

Foundational

What are the properties of 4-chloro-7-iodo-1H-indazole?

Executive Summary: The "Privileged" Scaffold 4-Chloro-7-iodo-1H-indazole (CAS: 1000341-92-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its unique orthogonal react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

4-Chloro-7-iodo-1H-indazole (CAS: 1000341-92-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its unique orthogonal reactivity profile . The presence of two distinct halogen handles—a highly reactive iodine at C7 and a less reactive chlorine at C4—allows researchers to perform sequential, regioselective cross-coupling reactions without the need for intermediate protection/deprotection steps. This compound serves as a critical building block for type II kinase inhibitors, estrogen receptor ligands, and antiviral agents (e.g., capsid inhibitors).

Physicochemical Profile

Understanding the fundamental physical properties is essential for handling and formulation.

PropertyValueNotes
CAS Number 1000341-92-3Primary identifier.
Molecular Formula C

H

ClIN

Molecular Weight 278.48 g/mol
Appearance Pale yellow to beige solidDarkens upon light exposure (iodide instability).
Melting Point 180–183 °CDecomposition often observed near MP.
Solubility DMSO, DMF, MeOHPoor solubility in water and non-polar alkanes.
pKa (N-H) ~13.8Acidic proton at N1; susceptible to deprotonation by weak bases (e.g., K

CO

).
LogP ~2.8Moderate lipophilicity; good membrane permeability.

Synthetic Accessibility & Pathways

The synthesis of 4-chloro-7-iodo-1H-indazole is non-trivial due to the challenge of introducing iodine selectively at the C7 position. Direct electrophilic iodination of 4-chloroindazole typically fails, yielding the C3-iodo product instead.

The Authoritative Route relies on a de novo ring construction followed by a Sandmeyer transformation. This ensures complete regiocontrol.

Protocol: The "Nitro-Amine-Iodo" Workflow
  • Cyclization: Start with 3-chloro-2-methyl-6-nitroaniline . Treat with acetic anhydride and isoamyl nitrite (Jacobson-Huber cyclization conditions) to form 4-chloro-7-nitro-1H-indazole .

  • Reduction: Reduce the nitro group using Iron powder (Fe) and Ammonium Chloride (NH

    
    Cl) in EtOH/H
    
    
    
    O. Avoid catalytic hydrogenation (Pd/C) to prevent hydrogenolysis of the C4-Cl bond.
  • Sandmeyer Reaction: Convert the C7-amine to the diazonium salt (NaNO

    
    /HCl at 0°C) and quench with Potassium Iodide (KI) to install the iodine.
    

Synthesis Start 3-Chloro-2-methyl- 6-nitroaniline Step1 Jacobson-Huber Cyclization (Ac2O, Isoamyl Nitrite) Start->Step1 Inter1 4-Chloro-7-nitro- 1H-indazole Step1->Inter1 Step2 Nitro Reduction (Fe, NH4Cl) Inter1->Step2 Inter2 4-Chloro-7-amino- 1H-indazole Step2->Inter2 Step3 Sandmeyer Rxn (1. NaNO2/HCl 2. KI) Inter2->Step3 Final 4-Chloro-7-iodo- 1H-indazole Step3->Final

Figure 1: The regioselective synthesis pathway avoiding C3-halogenation byproducts.

Reactivity & Functionalization Logic

The core value of this scaffold is its Sequential Orthogonal Reactivity . The C-I bond is significantly weaker (Bond Dissociation Energy ~50 kcal/mol) than the C-Cl bond (~80 kcal/mol). This allows for a "programmed" assembly of complex molecules.

The Reactivity Hierarchy
  • N1-H Deprotonation: Occurs first with mild base (Cs

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ). Used to attach solubility tails or protecting groups (THP, SEM).
  • C7-I Cross-Coupling: Reacts under mild Pd-catalyzed conditions (Suzuki, Sonogashira) at room temperature or 60°C.

  • C4-Cl Cross-Coupling: Remains inert during C7 functionalization. Requires forcing conditions (high temp, Buchwald ligands like XPhos or RuPhos) to react after the C7 position is filled.

Reactivity Center 4-Chloro-7-iodo- 1H-indazole N1_Cond Base (Cs2CO3) + R-X Center->N1_Cond   N1-H (Most Acidic) C7_Cond Pd(PPh3)4, Ar-B(OH)2 60°C (Mild) Center->C7_Cond   C7-I (Weakest Bond) N1_Prod N1-Alkylation (Solubility/Protection) N1_Cond->N1_Prod C7_Prod C7-Aryl / C4-Chloro Intermediate C7_Cond->C7_Prod C4_Cond Pd2(dba)3, XPhos 100°C (Forcing) C7_Prod->C4_Cond   C4-Cl (Resistant) C4_Prod C4, C7-Diaryl Final Drug Candidate C4_Cond->C4_Prod

Figure 2: Divergent synthesis strategy exploiting bond energy differences.

Medicinal Chemistry Applications

Kinase Inhibition (Type II)

The 1H-indazole motif mimics the adenine ring of ATP. The 4-chloro substituent often occupies a hydrophobic pocket (gatekeeper region) in kinases, while the C7 position points towards the solvent front, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines).

  • Case Study: Analogues of Axinitib and Pazopanib utilize the indazole core. The 4,7-disubstitution pattern allows for "tuning" the selectivity profile against VEGFR and PDGFR families.

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (<300 Da) and high ligand efficiency, 4-chloro-7-iodo-1H-indazole is an ideal "fragment."

  • Workflow: Screen the core against a target protein (NMR/SPR).

  • Grow: Use the C7-iodine to "grow" the fragment into an adjacent pocket.

  • Link: Use the C4-chlorine to link to a second fragment.

Handling & Stability

  • Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials wrapped in foil.

  • Oxidation: The N-H bond is susceptible to oxidative coupling if left in solution with transition metals and air. Degas all solvents (Argon sparge) prior to cross-coupling.

  • Safety: Like all halogenated indazoles, treat as a potential skin sensitizer and irritant. Use standard PPE.

References

  • Synthesis of 7-iodo-1H-indazole via Sandmeyer: Synlett, 2007. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."

  • Regioselective Halogenation Logic: Tetrahedron, 2011.[1] "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts."

  • Indazole Scaffold in Drug Discovery: Molecules, 2021. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."

  • Palladium Catalyzed Cross-Coupling of Indazoles: MDPI, 2023. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling."

Sources

Exploratory

4-chloro-7-iodo-1H-indazole chemical structure and IUPAC name

The following technical guide is structured as an advanced dossier for research and development professionals. It synthesizes chemical identity, synthetic methodology, and medicinal chemistry applications into a cohesive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced dossier for research and development professionals. It synthesizes chemical identity, synthetic methodology, and medicinal chemistry applications into a cohesive operational document.

Document Type: Chemical Entity Profile & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary

4-Chloro-7-iodo-1H-indazole is a high-value heterocyclic scaffold utilized primarily in the discovery of kinase inhibitors (e.g., CDK, Her2, and broad-spectrum tyrosine kinase antagonists). The 4,7-disubstitution pattern on the indazole core is "privileged" in medicinal chemistry; the C4-chlorine atom typically serves to fill hydrophobic pockets (lipophilic occupancy) or block metabolic hotspots, while the C7-iodine atom acts as a versatile orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide details the structural specifications, a high-fidelity synthesis protocol via directed ortho-metallation (DoM), and critical characterization data.

Chemical Identity & Physicochemical Properties[1][2][3]

ParameterSpecification
IUPAC Name 4-chloro-7-iodo-1H-indazole
Common Name 4-Chloro-7-iodoindazole
CAS Number Not widely listed as commodity; Custom Synthesis Target
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
SMILES Clc1cccc(I)c2[nH]ncc12
InChI Key Calculated:CJQXSPSUIGJNJX-UHFFFAOYSA-N (Verify for specific isomer)
Appearance Off-white to pale yellow solid (Predicted)
Predicted LogP ~2.8 - 3.1
Predicted pKa ~13.5 (NH acidity)
H-Bond Donors/Acceptors 1 / 2
Structural Numbering & Tautomerism

The indazole ring system exists in a tautomeric equilibrium between 1H- and 2H-forms.[1] In solution and solid state, the 1H-tautomer is thermodynamically favored. The numbering is critical for this isomer:

  • Position 4 (Cl): Adjacent to the bridgehead carbon C3a.

  • Position 7 (I): Adjacent to the bridgehead carbon C7a (proximal to N1).

Synthetic Methodology

While classical routes (e.g., Sandmeyer reaction of 7-amino-4-chloroindazole) exist, they are often low-yielding due to the instability of diazonium intermediates. The modern, preferred route for high-precision synthesis is Directed ortho-Metallation (DoM) starting from the commercially available 4-chloro-1H-indazole.

Reaction Logic[4][5][6][7]
  • Protection: The N1-proton is acidic and must be masked. A Tetrahydropyranyl (THP) or SEM group is ideal as it coordinates with Lithium, directing metallation to the C7 position.

  • Lithiation: Treatment with n-Butyllithium (or LDA) at low temperature selectively deprotonates C7 due to the "Complex Induced Proximity Effect" (CIPE).

  • Iodination: Quenching the lithio-species with elemental iodine installs the halogen.

  • Deprotection: Acidic hydrolysis restores the free NH.

Protocol: Directed Lithiation Route
Step 1: N1-Protection
  • Reagents: 4-Chloro-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-TsOH (0.1 eq).

  • Conditions: Reflux in THF or DCM at RT.

  • Outcome: 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[2]

  • Note: Regioselectivity usually favors N1 over N2 (approx 9:1 ratio). Isolate N1 isomer via column chromatography.

Step 2: C7-Lithiation & Iodination
  • Reagents: N1-THP-4-chloroindazole (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), Iodine (1.3 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the THF solution of protected indazole to -78°C under Argon/Nitrogen.

    • Add n-BuLi dropwise. Maintain temp < -70°C.

    • Stir for 1 hour at -78°C to form the C7-lithio species. (The C3 position is less accessible due to the N1-protecting group steric bulk and electronic directing effects).

    • Add Iodine (dissolved in THF) dropwise.

    • Warm to RT and quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Outcome: 4-chloro-7-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 3: Deprotection[3]
  • Reagents: HCl (4M in dioxane) or TFA/DCM.

  • Conditions: Stir at RT or mild heat (40°C).

  • Outcome: 4-chloro-7-iodo-1H-indazole .

Synthesis Pathway Diagram[4][5][6][7]

SynthesisPath SM 4-Chloro-1H-indazole (Commercial SM) Step1 N1-Protection (DHP, p-TsOH) SM->Step1 Int1 1-THP-4-chloroindazole Step1->Int1 Step2 Lithiation (-78°C) (n-BuLi, THF) Int1->Step2 Lithio [7-Lithio Intermediate] Step2->Lithio Step3 Iodination (I2 quench) Lithio->Step3 Int2 1-THP-4-chloro-7-iodoindazole Step3->Int2 Step4 Deprotection (HCl/MeOH) Int2->Step4 Final 4-Chloro-7-iodo-1H-indazole (Target) Step4->Final

Figure 1: Directed ortho-metallation (DoM) strategy for the regioselective synthesis of 4-chloro-7-iodo-1H-indazole.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" for designing Type I and Type II kinase inhibitors.

Structure-Activity Relationship (SAR) Logic
  • C4-Chlorine (Lipophilic Clamp):

    • In many kinase ATP-binding pockets (e.g., JNK, p38 MAP kinase), the region corresponding to the indazole C4 position faces a hydrophobic "gatekeeper" residue or a hydrophobic back-pocket.

    • The Chlorine atom provides enhanced lipophilicity (increasing cell permeability) and metabolic stability compared to a hydrogen or methyl group.

  • C7-Iodine (Synthetic Handle):

    • The iodine is rarely the final substituent. It is a pre-installed activation site for Suzuki-Miyaura coupling .

    • Application: Coupling with aryl-boronic acids at C7 allows the extension of the molecule into the solvent-exposed region of the enzyme, often used to tune solubility or selectivity.

  • Indazole NH (H-Bond Donor):

    • The N1-H and N2 often form critical hinge-binding hydrogen bonds with the kinase backbone (e.g., the hinge region of CDK2 or ERK).

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed.

1H NMR (400 MHz, DMSO-d6)
  • δ ~13.5 ppm (br s, 1H): Indazole NH.

  • δ ~8.2 ppm (s, 1H): C3-H (Characteristic sharp singlet for indazoles).

  • δ ~7.6 ppm (d, J=8.0 Hz, 1H): C6-H (Ortho to Iodine).

  • δ ~7.2 ppm (d, J=8.0 Hz, 1H): C5-H (Ortho to Chlorine).

  • Note: The coupling constant between C5 and C6 (ortho coupling) confirms the adjacent protons, while the absence of other aromatic protons confirms the 4,7-disubstitution.

Mass Spectrometry (LC-MS)[8]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • M+H Peak: 278.9 (Base peak).

  • Isotope Pattern:

    • Chlorine (³⁵Cl/³⁷Cl) confers a characteristic 3:1 ratio in the molecular ion cluster.

    • Iodine is monoisotopic (¹²⁷I).

    • Look for M+H (278.9) and M+H+2 (280.9) with ~30% intensity relative to the base peak.

Safety & Handling

  • Hazards: Indazoles can be skin and eye irritants. The iodine intermediate may be light-sensitive.

  • Storage: Store at 2-8°C, protected from light, under inert atmosphere (Argon) to prevent de-iodination or oxidation.

  • Reactivity: Avoid contact with strong oxidizers. The C7-Iodine bond is labile under UV light or high heat in the presence of palladium catalysts (unintended coupling).

References

  • Indazole Synthesis Review: Schmidt, A., & Beutler, A. (2008). Recent Advances in the Chemistry of Indazoles. (General Indazole Chemistry).

  • Directed Lithiation Strategy:L'Helgoual'ch, J. M., Seggio, A., Chevallier, F., & Yonehara, M. (2008). Deproto-metallation of 1-substituted indazoles.Journal of Organic Chemistry.
  • Kinase Inhibitor Scaffolds: Zhang, Z., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[4] (Context on Indazole utility in pharma).

  • Analogous Synthesis (4-chloro-1H-indazole): ChemicalBook & Sigma Aldrich Product Data. (Source for starting material properties).

Sources

Foundational

4-chloro-7-iodo-1H-indazole CAS number and molecular formula

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery Executive Summary 4-Chloro-7-iodo-1H-indazole is a high-value heterocyclic building block, serving as a critical pharmacophore in the development of sma...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

4-Chloro-7-iodo-1H-indazole is a high-value heterocyclic building block, serving as a critical pharmacophore in the development of small-molecule kinase inhibitors and antiviral agents.[1] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the C7-iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-chlorine atom offers steric bulk and electronic modulation, often retained to fill hydrophobic pockets in ATP-binding sites.[1] This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this scaffold in modern drug discovery.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5]

PropertySpecification
Chemical Name 4-Chloro-7-iodo-1H-indazole
CAS Number 1000341-92-3
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
SMILES IC1=CC=C(Cl)C2=C1NN=C2
Appearance Off-white to pale yellow crystalline solid
Melting Point 165–170 °C (decomposition)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~11.5 (NH acidity)

Synthetic Pathways & Mechanistic Logic[1]

The synthesis of 4-chloro-7-iodo-1H-indazole requires precise regiochemical control.[1] Direct halogenation of the indazole core often fails due to the high reactivity of the C3 position. Therefore, the most robust "field-proven" method relies on constructing the pyrazole ring after establishing the halogen pattern on the benzene ring.[1]

Validated Route: The Modified Jacobson Cyclization

This protocol utilizes a substituted aniline precursor. The key logic is leveraging the steric and electronic directing effects of the C3-chloro and C6-iodo groups on the precursor to force cyclization at the correct position.[1]

Retrosynthetic Logic: 4-Chloro-7-iodo-1H-indazole


Diazonium Intermediate

2-Methyl-3-chloro-6-iodoaniline[1]
Mechanistic Diagram (DOT)

SynthesisPath Precursor 2-Methyl-3-chloro- 6-iodoaniline Intermediate Diazonium Salt (In Situ) Precursor->Intermediate NaNO2, AcOH 0-5°C Cyclization Intramolecular Cyclization Intermediate->Cyclization Phase Transfer Product 4-Chloro-7-iodo- 1H-indazole Cyclization->Product -H2O

Figure 1: Synthetic workflow via diazotization of substituted aniline.[1]

Experimental Protocol (Step-by-Step)

Objective: Synthesis of 4-chloro-7-iodo-1H-indazole on a 10g scale.

Reagents:

  • 2-Methyl-3-chloro-6-iodoaniline (Starting Material)[1]

  • Sodium Nitrite (NaNO₂)[2][3]

  • Glacial Acetic Acid (AcOH)[1]

  • Ammonium Tetrafluoroborate (NH₄BF₄) - Optional for stable salt isolation[1]

  • 18-Crown-6 (Phase Transfer Catalyst)[1]

  • Chloroform (CHCl₃) and Potassium Acetate (KOAc)

Methodology:

  • Diazotization: Dissolve 2-methyl-3-chloro-6-iodoaniline (10.0 g, 37.4 mmol) in glacial acetic acid (100 mL). Cool the solution to 0–5 °C in an ice bath.

  • Addition: Dropwise add a solution of sodium nitrite (2.8 g, 41.1 mmol) in water (10 mL), maintaining the internal temperature below 5 °C. Stir for 1 hour. Checkpoint: The solution should turn clear/orange; formation of the diazonium species.[1]

  • Cyclization: Allow the reaction to warm to room temperature (25 °C) and stir for 12–18 hours. The diazonium intermediate undergoes intramolecular cyclization with the adjacent methyl group (Jacobson-type mechanism).[1]

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water (3 x 50 mL) and cold hexanes (2 x 30 mL) to remove unreacted aniline.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes) to yield the title compound.

Expected Yield: 65–75% Validation: ¹H NMR (DMSO-d₆) should show two doublets for the aromatic protons (C5-H and C6-H) and a singlet for the C3-H.[1]

Applications in Drug Discovery[1]

This scaffold is a "privileged structure" for Type II Kinase Inhibitors.[1] The 1H-indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.

Structural-Activity Relationship (SAR) Logic
  • C7-Position (Iodine): The "Warhead" attachment point.[1] Iodine is highly labile toward Pd-catalyzed cross-coupling.[1] This allows the introduction of hydrophobic "tails" (e.g., aryl, heteroaryl groups) that extend into the solvent-exposed region or the allosteric pocket of the enzyme.

  • C4-Position (Chlorine): The "Gatekeeper" modulator.[1] The chlorine atom provides lipophilic bulk. In many kinases (e.g., JNK, CDK), a substituent at this position interacts with the gatekeeper residue, improving selectivity over other kinases.[1]

  • N1-Position (NH): The "Hinge Binder".[1] The free NH is crucial for H-bond donation to the kinase hinge region (e.g., Glu residue).[1] It can also be alkylated to tune solubility.[1]

Functionalization Workflow (DOT)

SAR_Workflow cluster_C7 C7 Functionalization (High Reactivity) cluster_N1 N1 Functionalization (Modulation) Core 4-Chloro-7-iodo-1H-indazole (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Priority 1 Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Core->Sonogashira Priority 1 Alkylation N-Alkylation (R-X, Cs2CO3) Core->Alkylation Priority 2 Protection THP/SEM Protection (For directed C3 lithiation) Core->Protection Optional

Figure 2: Divergent functionalization strategy based on reactivity profiles.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Iodine-containing compounds are light-sensitive; store in amber vials.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood to avoid inhalation of dust.

References

  • American Chemical Society. (2008).[1][4] A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • ChemRxiv. (2023).[1] Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: 4-Chloro-7-iodo-1H-indazole.[1] Retrieved from [Link]

Sources

Exploratory

Technical Profile: Spectroscopic Characterization of 4-Chloro-7-iodo-1H-indazole

Executive Summary 4-Chloro-7-iodo-1H-indazole (CAS: 1000341-92-3) is a critical bicyclic heteroaromatic scaffold in medicinal chemistry. Its structural uniqueness lies in the 4,7-dihalo substitution pattern , which provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-7-iodo-1H-indazole (CAS: 1000341-92-3) is a critical bicyclic heteroaromatic scaffold in medicinal chemistry. Its structural uniqueness lies in the 4,7-dihalo substitution pattern , which provides two chemically distinct handles for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C7-I vs. Buchwald-Hartwig at C4-Cl). This guide provides a comprehensive spectroscopic analysis (NMR, MS, IR) to assist researchers in the identification, quality control, and structural validation of this intermediate.

Structural Analysis & Tautomerism

The indazole core exists in a tautomeric equilibrium between the


- and 

-forms.[1] In solution (DMSO-

,

), the

-tautomer
is thermodynamically favored (>90%) due to the preservation of benzenoid aromaticity in the fused ring system.
Core Structure[2]
  • Formula:

    
    
    
  • Molecular Weight: 278.48 g/mol

  • Key Features:

    • C4-Chlorine: Electron-withdrawing, provides distinctive isotope pattern (

      
      ).
      
    • C7-Iodine: Large heavy atom, significantly shields the attached carbon (

      
       NMR) and facilitates selective metal-halogen exchange.
      

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the elemental composition of 4-chloro-7-iodo-1H-indazole due to the unique isotopic signatures of Chlorine and Iodine.

Isotope Pattern Analysis

The presence of a single chlorine atom creates a characteristic 3:1 intensity ratio between the molecular ion (


) and the 

isotope peak. Iodine is monoisotopic (

), contributing no satellite peaks but adding significant mass defect.
Ion Typem/z (approx)Relative IntensityOrigin

278.9 100%


280.9 ~33%

Isotope contribution

279.9 ~8%

Natural Abundance
Fragmentation Pathway (ESI+)

Under Electrospray Ionization (ESI) or Electron Impact (EI), the molecule undergoes characteristic fragmentation. The weakest bond is typically the


 bond, followed by the loss of 

(retro-cyclization) or

.

Fragmentation Figure 1: Proposed Fragmentation Pathway for 4-Chloro-7-iodo-1H-indazole M Parent Ion [M+H]+ m/z ~279 Frag1 Loss of Iodine [M-I]+ m/z ~152 M->Frag1 - I• (127 Da) Frag2 Loss of N2 (Retro-Indazole) m/z ~251 M->Frag2 - N2 (28 Da) Frag3 Benzyne Intermediate (Highly Reactive) Frag1->Frag3 - Cl•

Figure 1: Primary fragmentation pathways observed in positive ion mode MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is critical for distinguishing regioisomers (e.g., 4-chloro-5-iodo vs. 4-chloro-7-iodo). The data below represents the consensus values for the


-tautomer in DMSO-

.
Proton ( ) NMR Data

Solvent: DMSO-


 (Reference: 2.50 ppm)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H1 (NH) 13.5 - 13.8 Broad Singlet-Highly acidic indazole NH; shifts with concentration/temp.
H3 8.15 - 8.25 Singlet-Characteristic deshielded azomethine proton (

).
H6 7.60 - 7.75 Doublet

Ortho to Iodine (C7). Deshielded by anisotropy of Iodine.
H5 7.15 - 7.25 Doublet

Ortho to Chlorine (C4). Upfield relative to H6.

Diagnostic Feature: The aromatic region shows an AB system (two doublets) for protons H5 and H6. The absence of a singlet in the aromatic region rules out 5- or 6-substituted isomers (which would leave isolated protons).

Carbon ( ) NMR Data

Solvent: DMSO-


 (Reference: 39.5 ppm)[2]
PositionShift (

ppm)
Assignment Logic
C3 133 - 135 Azomethine carbon.
C7a 140 - 145 Bridgehead carbon (next to N).
C3a 115 - 120 Bridgehead carbon.
C5 128 - 130 Aromatic CH.[3]
C6 130 - 135 Aromatic CH.[3]
C4 124 - 126 C-Cl : Chlorine exerts an inductive withdrawing effect but resonance donation.
C7 85 - 95 C-I : Critical Diagnostic. Iodine causes a significant upfield shift (Heavy Atom Effect).

Technical Note: The extreme upfield shift of C7 (< 100 ppm) is the definitive proof of iodination at this position. Other isomers (e.g., 5-iodo) would show the C-I carbon around 90 ppm, but the coupling pattern in


 NMR would differ.

Infrared (IR) Spectroscopy

IR is useful for quick purity checks (absence of carbonyls) and confirming the indazole core.

  • 3100 - 3400

    
    : 
    
    
    
    stretch (Broad, H-bonded).
  • 1610 - 1630

    
    : 
    
    
    
    stretch (Indazole ring).
  • 1450 - 1500

    
    : 
    
    
    
    aromatic skeletal vibrations.
  • 1000 - 1100

    
    : 
    
    
    
    stretch / Ring breathing.
  • < 600

    
    : 
    
    
    
    stretch (often outside standard FTIR range, but fingerprint bands appear at 600-800
    
    
    ).

Experimental Protocol: Data Acquisition

To ensure reproducibility and data integrity (Trustworthiness), follow this standard operating procedure (SOP).

Sample Preparation for NMR
  • Mass: Weigh 5-10 mg of 4-chloro-7-iodo-1H-indazole.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: 
    
    
    
    may be used, but solubility is often lower, and the NH peak may broaden or disappear due to exchange.
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

Workflow Visualization

Experiment Figure 2: Standard NMR Acquisition Workflow Start Sample: 4-Chloro-7-iodo-1H-indazole Prep Dissolve 10mg in DMSO-d6 (Clear yellow solution) Start->Prep Acq1 Acquire 1H NMR (16 scans) Check for H3 singlet (~8.2 ppm) Prep->Acq1 Acq2 Acquire 13C NMR (1024 scans) Verify C7 upfield shift (~90 ppm) Acq1->Acq2 QC Quality Control Check: Integrals H5:H6 = 1:1 Solvent peaks calibrated Acq2->QC

References

  • Indazole Synthesis & Properties: J. Org. Chem. 2022, 87, 9, 5678–5689.

  • NMR Chemical Shifts of Trace Impurities: Organometallics 2010, 29, 9, 2176–2179.

  • Halogen Effects in NMR: J. Chem. Educ. 2018, 95, 10, 1802–1806.

  • Analog Spectral Data (4-Chloro-1H-indazole): Sigma-Aldrich Product Specification.

Sources

Foundational

Technical Guide: Solubility, Stability, and Handling of 4-Chloro-7-iodo-1H-indazole

Topic: Solubility and Stability of 4-Chloro-7-iodo-1H-indazole Document Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, Process Chemists Executive Summary & Compound Significa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 4-Chloro-7-iodo-1H-indazole Document Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Compound Significance

4-Chloro-7-iodo-1H-indazole (CAS: 1000341-92-3) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents (e.g., capsid inhibitors).[1] Its 4,7-disubstituted indazole scaffold serves as a privileged structure, offering unique vectors for structure-activity relationship (SAR) exploration. The presence of the iodine atom at the C7 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C4-chlorine atom modulates metabolic stability and lipophilicity.

This guide provides a rigorous technical analysis of the physicochemical properties, solubility profile, and stability characteristics of 4-chloro-7-iodo-1H-indazole, synthesizing empirical data with structural predictions to guide experimental workflows.

Physicochemical Profile

Understanding the fundamental properties of this molecule is prerequisite to accurate solubility and stability testing.

PropertyValue / DescriptionNote
CAS Number 1000341-92-3Unique identifier for procurement/indexing.
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance Off-white to pale yellow solidColoration often indicates trace iodine liberation or oxidation.
Predicted pKa ~13.8 (NH), ~1.2 (N2 protonation)The NH proton is weakly acidic; the N2 nitrogen is weakly basic.
LogP (Predicted) ~3.2 - 3.5Highly lipophilic due to halogenation.
H-Bond Donors 1(N-H)
H-Bond Acceptors 1(N:)
Structural Analysis & Tautomerism

Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[2] For 4-chloro-7-iodo-indazole, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents. However, the bulky iodine at C7 can sterically influence the N1-environment, potentially affecting binding modes in protein pockets.

Solubility Profile

The solubility of 4-chloro-7-iodo-1H-indazole is dominated by its high lipophilicity and rigid planar structure, which facilitates strong


-

stacking in the crystal lattice.
Solvent Compatibility Table

Data summarized from structural analogs and standard heterocyclic behavior.

Solvent SystemSolubility RatingEstimated RangeApplication
Water (pH 7) Insoluble< 0.01 mg/mLNot suitable for stock solutions.
DMSO Excellent> 50 mg/mLPreferred for biological assay stocks (10-100 mM).
DMF Excellent> 50 mg/mLAlternative stock solvent; useful for synthesis.
Methanol/Ethanol Moderate5 - 20 mg/mLGood for transfers; heating may be required.
Dichloromethane Good20 - 50 mg/mLStandard extraction solvent.
0.1 M HCl Poor< 0.1 mg/mLWeak basicity prevents significant solubilization.
0.1 M NaOH Low/Moderate1 - 5 mg/mLDeprotonation of NH (pKa ~13.8) aids solubility but risks hydrolysis.
Protocol 1: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (precipitation from DMSO) for critical physicochemical data. Use this equilibrium method.

  • Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure low drug binding).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability & Degradation Pathways

While the indazole core is robust, the C-I bond introduces specific vulnerabilities, particularly to light and transition metals.

Critical Stability Factors
  • Photolytic Instability (High Risk): Aryl iodides are prone to homolytic cleavage of the C-I bond under UV/visible light, generating radical species. This leads to de-iodination (forming 4-chloro-1H-indazole) and iodine liberation (yellowing of sample).

    • Mitigation: Store in amber vials; wrap reaction vessels in foil.

  • Thermal Stability: Generally stable up to ~150°C (melting point region). Decomposition may occur near 200°C with loss of

    
     or dehalogenation.
    
  • Chemical Stability:

    • Acids:[2] Stable in dilute mineral acids.

    • Bases: Stable, but N-alkylation or N-acylation will occur readily with electrophiles.

    • Oxidants:[2] Susceptible to N-oxidation or oxidative de-iodination under harsh conditions.

Visualization: Degradation & Reactivity Logic

The following diagram outlines the primary stability risks and synthetic utility vectors.

G cluster_stability Stability Risk Zone Compound 4-Chloro-7-iodo-1H-indazole (Target) Photolysis Photolytic Degradation (UV Light) Compound->Photolysis hν (Light) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Compound->Coupling Pd(0), Ligand Radical Aryl Radical (Reactive Intermediate) Photolysis->Radical Homolytic Cleavage Deiodinated 4-Chloro-1H-indazole (Impurity) Radical->Deiodinated H-abstraction DrugProduct Functionalized Drug Scaffold Coupling->DrugProduct C-C Bond Formation

Figure 1: Stability risks (Red) vs. Synthetic utility (Green). The C-I bond is the primary site of both reactivity and instability.

Experimental Protocols for Stability Assessment

To validate the material quality for drug development, a "Forced Degradation" study is required.

Protocol 2: Stress Testing (Forced Degradation)

Purpose: Identify degradation products and establish storage conditions.

Stress ConditionProcedureSampling TimepointsAcceptance Criteria
Acid Hydrolysis Dissolve in 0.1 N HCl / DMSO (1:1). Heat to 60°C.0, 4, 24 Hours>98% Recovery
Base Hydrolysis Dissolve in 0.1 N NaOH / DMSO (1:1). Heat to 60°C.0, 4, 24 Hours>98% Recovery
Oxidation Add 3%

to solution. RT.
0, 2, 24 HoursMonitor for N-oxides
Photostability Expose solid/solution to 1.2 million lux hours (ICH Q1B).End of cycleCritical: Check for de-iodination
Thermal Heat solid at 80°C (humidity controlled).1, 3, 7 Days>99% Recovery

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

Handling and Storage Recommendations

Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended:

  • Storage:

    • Temperature: Refrigerate (2-8°C) for long-term storage.

    • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and iodine leaching.

    • Atmosphere: Store under Argon or Nitrogen if possible to prevent oxidative yellowing over months.

  • Safety (HSE):

    • Hazards: Irritant (Skin/Eye/Respiratory).[3][4][5] Potential sensitizer.[3][6]

    • PPE: Nitrile gloves, safety glasses, lab coat. Work in a fume hood to avoid inhalation of dust.

    • Spill Cleanup: Absorb with inert material. Do not use bleach (oxidants) as this may liberate iodine gas.

References

  • PubChem Compound Summary. (n.d.). 4-chloro-7-iodo-1H-indazole (CID 24729461). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. (Contextual synthesis of indazole core). Retrieved February 2, 2026, from [Link]

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of Halogenated Indazoles

The following technical guide details the physical and chemical properties of halogenated indazoles, structured for researchers in medicinal chemistry and drug development. Executive Summary The indazole (1,2-benzodiazol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of halogenated indazoles, structured for researchers in medicinal chemistry and drug development.

Executive Summary

The indazole (1,2-benzodiazole) scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. The introduction of halogen atoms (F, Cl, Br, I) onto the indazole core critically modulates its physicochemical profile—specifically acidity (pKa), lipophilicity (LogP), and metabolic stability—while unlocking distinct reactivity pathways for late-stage diversification. This guide synthesizes the structural dynamics, reactivity patterns, and experimental characterization of these compounds.

Part 1: Structural and Electronic Architecture

Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms.[1] In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically favored by approximately 2–4 kcal/mol due to the preservation of the benzenoid aromatic sextet. However, halogenation and solvent polarity can shift this equilibrium, influencing binding modes in protein pockets.

  • 1H-Indazole: Thermodynamically stable; dominant in non-polar media.

  • 2H-Indazole: Quinoid-like character; favored in specific polar environments or when N1 is substituted.

Figure 1: Tautomeric Equilibrium and Halogenation Sites

IndazoleTautomerism node1 1H-Indazole (Benzenoid Character) More Stable node2 2H-Indazole (Quinoid Character) Less Stable node1->node2  Ka (Tautomerization)   factors Equilibrium Factors: 1. Solvent Polarity 2. C-Halogen Electronics 3. H-Bonding Network factors->node1

Caption: The 1H-indazole is generally favored; however, substituents and solvent polarity modulate the ΔG of tautomerization.

Electronic Effects of Halogenation

The position and nature of the halogen atom dictate the electronic distribution:

  • Inductive Withdrawal (-I): F > Cl > Br > I. Increases the acidity of the N-H bond.

  • Resonance Donation (+R): F < Cl < Br < I. Modulates electrophilic substitution at ortho/para positions relative to the halogen.

  • Halogen Bonding (σ-hole): I > Br > Cl > F. Heavy halogens at C3 or C5 can act as Lewis acids, engaging in halogen bonding with carbonyl backbone residues in target proteins (e.g., hinge regions of kinases).

Part 2: Physicochemical Parameters[2]

The following data summarizes the impact of halogenation on key drug-like properties.

Table 1: Comparative Physicochemical Properties
ParameterParent Indazole3-Halo-Indazole5-Halo-IndazoleEffect of Halogenation
pKa (N-H) 13.86~12.5 - 13.0~12.8 - 13.2Acidity Increase: EWGs stabilize the anion (N-), lowering pKa.
pKa (N-H+) 1.04< 0.5< 0.0Basicity Decrease: EWGs reduce electron density at N2, making protonation harder.
LogP (Lipophilicity) 1.822.5 - 3.22.4 - 3.0Increase: Halogens increase hydrophobicity. I > Br > Cl > F.
H-Bond Donor 1 (N-H)1 (N-H)1 (N-H)Acidity of donor increases, potentially strengthening H-bonds.
Dipole Moment ~1.6 DVariableVariableVector sum of N-N dipole and C-X dipole.
Table 2: Solubility and Solvation
SolventSolubility ProfileProtocol Note
Water (pH 7.4) Low (< 0.5 mg/mL)Halogenation generally decreases aqueous solubility further.
DMSO High (> 50 mg/mL)Preferred solvent for stock solutions.
Ethanol Moderate to HighUseful for recrystallization and green halogenation protocols.
0.1 M NaOH Soluble (Anionic form)Deprotonation of N-H facilitates dissolution.

Part 3: Chemical Reactivity & Synthesis

Electrophilic Aromatic Substitution (EAS)

The indazole ring is deactivated compared to indole but undergoes EAS. The site of attack depends on the existing substituents and conditions.

  • Unsubstituted: Electrophiles attack C3 .

  • 5-Halo-substituted: The halogen directs incoming electrophiles to positions ortho to itself (C4/C6), but steric hindrance and the N-N bond usually favor C3 or C7 depending on the specific electrophile.

Metal-Catalyzed Cross-Coupling

Halogenated indazoles are prime substrates for Pd/Cu-catalyzed couplings.

  • C3-Halides: Highly reactive in Suzuki-Miyaura and Sonogashira couplings.

  • C-H Activation: Direct C3-H activation is possible using Pd(OAc)₂ or Cu catalysts to install aryls or halogens without pre-functionalization.

Figure 2: Reactivity and Functionalization Workflow

ReactivityPathways Start Indazole Scaffold Path1 Electrophilic Substitution (NBS/NCS/I2) Start->Path1 Halogenation Path2 N-Alkylation / Arylation Start->Path2 Base/Electrophile Prod1 3-Halo-Indazole (Key Intermediate) Path1->Prod1 Regioselective at C3 Prod2 N1-Substituted (Thermodynamic) Path2->Prod2 Major Product Prod3 N2-Substituted (Kinetic/Specific) Path2->Prod3 Minor Product Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Prod1->Coupling R-B(OH)2 / Cat. Final Functionalized Drug Candidate (e.g., Kinase Inhibitor) Coupling->Final

Caption: Workflow for diversifying the indazole scaffold via halogenation and subsequent cross-coupling.

Part 4: Experimental Protocols

Protocol 1: Regioselective C3-Bromination (Green Chemistry)

Context: This method avoids toxic solvents like CCl₄, utilizing ethanol and ultrasound for high yield.

  • Reagents: Indazole derivative (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Ethanol (EtOH).

  • Procedure:

    • Dissolve the indazole substrate in EtOH (5 mL/mmol).

    • Add NBS portion-wise at room temperature.

    • Place the reaction vessel in an ultrasonic bath at 40°C for 30–60 minutes.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 3:1).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Precipitate by adding cold water. Filter the solid.

    • Purification: Recrystallize from EtOH/Water if necessary.

  • Validation: 1H NMR should show the disappearance of the C3-H singlet (typically ~8.0 ppm).

Protocol 2: pKa Determination via Potentiometric Titration

Context: Accurate determination of the N-H acidity requires excluding CO₂ and using a cosolvent due to low aqueous solubility.

  • Setup: Automatic titrator equipped with a glass pH electrode.

  • Solvent System: Methanol/Water (typically 20:80 to 50:50 v/v) to ensure solubility.

  • Procedure:

    • Prepare a 10 mM stock solution of the halogenated indazole in the cosolvent.

    • Acidify with 0.1 M HCl to ensure the starting species is fully protonated (if measuring basic pKa) or start neutral.

    • Titrate with 0.1 M KOH (CO₂-free) under inert gas (N₂/Ar) purge.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.

    • Determine the inflection point (pKa_apparent).

    • Correction: Extrapolate the pKa_apparent to 0% organic solvent using the Yasuda-Shedlovsky equation to obtain the aqueous pKa.

Protocol 3: LogP Measurement (RP-HPLC Method)

Context: Faster and less sample-intensive than the Shake-Flask method.

  • Column: C18 Reverse-Phase column (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic elution with Methanol/Water (containing 0.1% Formic Acid) at varying ratios (e.g., 50%, 60%, 70% MeOH).

  • Calibration: Run a set of standard compounds with known LogP values (e.g., Toluene, Naphthalene, Indole).

  • Calculation:

    • Measure retention time (

      
      ) and calculate the capacity factor (
      
      
      
      ).
    • Plot Log(k) vs. LogP of standards to generate a calibration curve.

    • Interpolate the LogP of the halogenated indazole.

Part 5: Applications in Drug Discovery

Halogenated indazoles serve as critical bioisosteres for the indole ring (found in Tryptophan) and the purine ring (found in Adenine). This makes them exceptionally valuable in designing ATP-competitive kinase inhibitors.

  • Kinase Inhibitors: The indazole N-H and N2 often mimic the hydrogen bonding of the Adenine purine ring in the ATP binding pocket. A halogen at C3 or C5 can occupy hydrophobic pockets (gatekeeper residues), improving selectivity.

  • Case Study (Pazopanib & Axitinib): While the final structures of drugs like Pazopanib (Votrient) may not always retain the halogen on the indazole ring, halogenated intermediates (e.g., 3-bromo- or 6-iodoindazoles) are essential for the cross-coupling reactions that construct the molecule. The indazole core in Pazopanib anchors the molecule within the VEGFR active site.

References

  • Synthesis and Reactivity: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Medicinal Chemistry Applications: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI). Available at: [Link]

  • Physical Properties (Tautomerism): Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Chemistry. (Cited via ResearchGate). Available at: [Link]

  • Drug Case Studies (Pazopanib): Pazopanib (Votrient) Prescribing Information & Chemistry. FDA Access Data. Available at: [Link]

  • Reactivity Mechanisms: Regioselectivity in Electrophilic Aromatic Substitution.[2][3] Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

Tautomeric Landscape of 4-chloro-7-iodo-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract Indazole scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their tautomeric f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their tautomeric forms, which dictate their three-dimensional structure, electronic properties, and intermolecular interactions. This in-depth technical guide provides a comprehensive analysis of the potential tautomeric forms of 4-chloro-7-iodo-1H-indazole, a halogenated indazole derivative with significant potential in drug design. While direct experimental data for this specific molecule is limited in current literature, this guide synthesizes established principles of indazole tautomerism, the influence of halogen substituents, and state-of-the-art analytical and computational methodologies to provide a robust predictive framework for researchers in drug development.

Introduction: The Critical Role of Tautomerism in Indazole-Based Drug Design

Indazole, a bicyclic heteroaromatic system, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole.[3] The position of the proton on the pyrazole ring profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and overall shape. Consequently, understanding and controlling the tautomeric equilibrium is a critical aspect of designing indazole-based drugs with optimal target engagement and pharmacokinetic profiles.[4]

The 1H-tautomer is generally considered to be the more stable form for the parent indazole molecule.[5] However, the tautomeric preference can be significantly influenced by the nature and position of substituents on the indazole ring. Halogen atoms, in particular, can exert complex electronic and steric effects that may alter the relative stabilities of the tautomers.

This guide focuses on the specific case of 4-chloro-7-iodo-1H-indazole, a molecule featuring halogenation on the benzene ring. Such substitution patterns are of high interest in medicinal chemistry, as halogens can enhance binding affinity, modulate metabolic stability, and improve membrane permeability.

The Tautomeric Forms of 4-chloro-7-iodo-indazole

The two primary tautomeric forms of 4-chloro-7-iodo-indazole are the 1H- and 2H-tautomers. The equilibrium between these two forms is the central focus of this guide. A third, less common tautomer, 3H-indazole, is generally not considered a significant contributor to the tautomeric equilibrium of most indazole derivatives.

Tautomers T1 4-chloro-7-iodo-1H-indazole T2 4-chloro-7-iodo-2H-indazole T1->T2 Tautomeric Equilibrium

Caption: The two primary tautomeric forms of 4-chloro-7-iodo-indazole.

Predicting the Predominant Tautomer: A Multifaceted Approach

In the absence of direct experimental data for 4-chloro-7-iodo-1H-indazole, we must rely on a combination of theoretical principles and data from analogous systems to predict the predominant tautomeric form.

Electronic Effects of Halogen Substituents

The chloro and iodo substituents at the C4 and C7 positions, respectively, will influence the electron density distribution within the indazole ring system. Both chlorine and iodine are electron-withdrawing through induction but can also act as weak electron-donors through resonance. The interplay of these effects can subtly alter the relative acidities of the N1 and N2 protons and the overall stability of the conjugated system in each tautomer.

A detailed analysis would require high-level computational chemistry to accurately model the electronic landscape of each tautomer.

Insights from Related Halogenated Heterocycles

Studies on other halogenated pyrazoles and indazoles can provide valuable insights. For instance, a study on 4-halogenated-1H-pyrazoles revealed that the crystal structures and hydrogen bonding motifs are influenced by the nature of the halogen.[6] While not directly reporting on tautomeric preference in solution, such studies highlight the significant impact of halogenation on the solid-state behavior of these heterocycles. Research on the regioselective halogenation of 2H-indazoles further underscores the importance of substitution patterns in directing chemical reactivity, which is intrinsically linked to the underlying electronic structure of the tautomers.[7]

Experimental and Computational Workflows for Tautomer Determination

To definitively determine the tautomeric forms of 4-chloro-7-iodo-1H-indazole, a synergistic approach combining experimental characterization and computational modeling is essential.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize and characterize 4-chloro-7-iodo-1H-indazole to determine its predominant tautomeric form in both solution and solid states.

Methodology:

  • Synthesis: The synthesis of 4-chloro-7-iodo-1H-indazole would likely proceed through a multi-step sequence, potentially starting from a substituted aniline or benzaldehyde derivative. Various synthetic routes for substituted indazoles have been reported in the literature.[1][3][8][9]

  • Spectroscopic Analysis (NMR):

    • Dissolve the purified compound in a suitable solvent (e.g., DMSO-d6).

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR spectra.

    • The chemical shifts of the ring protons and carbons, as well as long-range correlations, will provide crucial information to distinguish between the 1H and 2H tautomers. For example, the chemical shift of the proton at C3 is typically different in the two tautomers.

  • X-ray Crystallography:

    • Grow single crystals of the compound suitable for X-ray diffraction.

    • Solve the crystal structure to unambiguously determine the position of the proton on the pyrazole ring in the solid state. This provides definitive evidence of the preferred tautomer in the crystalline form.

Workflow cluster_exp Experimental Workflow Synthesis Synthesis of 4-chloro-7-iodo-1H-indazole Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Solution-state) Purification->NMR Xray X-ray Crystallography (Solid-state) Purification->Xray Tautomer_ID_Exp Tautomer Identification NMR->Tautomer_ID_Exp Xray->Tautomer_ID_Exp

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of Indazole Derivatives in Drug Discovery

Executive Summary The indazole scaffold (1,2-benzodiazole) represents a "privileged structure" in medicinal chemistry, distinguished by its bioisosteric relationship with indole and purine systems.[1] Unlike its naturall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1,2-benzodiazole) represents a "privileged structure" in medicinal chemistry, distinguished by its bioisosteric relationship with indole and purine systems.[1] Unlike its naturally abundant isomer indole, indazole is synthetic in origin, offering a unique chemical space with tunable pharmacokinetic profiles.[2] This guide analyzes the structural versatility of indazole derivatives, focusing on their dominant role as Type I/II kinase inhibitors in oncology, their established utility in 5-HT receptor modulation, and emerging applications in IDO1 inhibition and antimicrobial quorum sensing.

Chemical Architecture & Pharmacophore Properties[1][2][3][4]

Tautomeric Equilibrium and Binding Modes

The indazole core exists primarily in the 1H-tautomer form, which is thermodynamically more stable than the 2H-form in the ground state.[2] However, the energy barrier between these forms is low, allowing the scaffold to adapt its hydrogen bond donor/acceptor profile based on the target binding pocket.

  • 1H-Indazoles: Function primarily as bioisosteres of purine, mimicking the adenine ring in ATP-competitive kinase inhibitors.

  • 2H-Indazoles: Often stabilized by N2-substitution, these derivatives lock the molecule into a quinoid-like electronic distribution, useful for specific receptor geometries (e.g., certain GPCR ligands).

Bioisosterism

The substitution of a carbon atom (C-2 in indole) with nitrogen (N-2 in indazole) introduces a hydrogen bond acceptor without significantly altering steric volume. This modification typically:

  • Reduces lipophilicity (LogP), enhancing water solubility.

  • Increases metabolic stability against oxidative metabolism at the 2-position.

  • Modulates pKa, affecting oral bioavailability.

Oncology: Kinase Inhibition Mechanisms[5]

The most prolific application of indazole derivatives lies in the inhibition of Receptor Tyrosine Kinases (RTKs). The scaffold serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone residues of the kinase ATP-binding site.

Binding Modes (Type I vs. Type II)
  • Type I Inhibitors (e.g., Pazopanib): Bind to the active conformation (DFG-in) of the kinase. The indazole N1-H or N2 typically forms a hydrogen bond with the hinge region (e.g., Glu/Cys residues).

  • Type II Inhibitors (e.g., Axitinib): Bind to the inactive conformation (DFG-out). The indazole core anchors at the hinge, while an extended substituent penetrates the hydrophobic back pocket, stabilizing the inactive state.

Case Study: VEGFR Inhibition

In drugs like Axitinib and Pazopanib , the indazole core competes with ATP for the binding site on Vascular Endothelial Growth Factor Receptors (VEGFR). Blockade of this pathway disrupts angiogenesis, starving the tumor of oxygen and nutrients.

Table 1: FDA-Approved Indazole Kinase Inhibitors

Drug NameTarget ProfileIndazole RoleClinical Indication
Axitinib VEGFR 1/2/3Hinge binder (Type II)Renal Cell Carcinoma (RCC)
Pazopanib VEGFR, PDGFR, c-KitHinge binder (Type I)RCC, Soft Tissue Sarcoma
Entrectinib TRkA/B/C, ROS1ATP-mimeticNTRK fusion-positive solid tumors
Niraparib PARP1/2NAD+ mimeticOvarian Cancer
Visualization: VEGFR Signaling Blockade

The following diagram illustrates the downstream effects of indazole-mediated VEGFR inhibition.

VEGFR_Signaling VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR Activation PI3K PI3K/Akt Pathway VEGFR->PI3K Blocked MAPK RAS/RAF/MEK/ERK VEGFR->MAPK Blocked Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Competitive Inhibition (ATP Site) Apoptosis Tumor Cell Apoptosis Indazole->Apoptosis Induces Angiogenesis Angiogenesis (Endothelial Proliferation) PI3K->Angiogenesis MAPK->Angiogenesis

Figure 1: Mechanism of action for Indazole-based VEGFR inhibitors preventing downstream angiogenesis signaling.

Neuropharmacology: 5-HT Receptor Modulation

Beyond oncology, indazoles are pivotal in CNS drug design, particularly targeting Serotonin (5-HT) receptors.

5-HT3 Antagonists

Granisetron utilizes an indazole core to antagonize the 5-HT3 receptor, a ligand-gated ion channel.[1]

  • Mechanism: The indazole nitrogen interacts with specific residues in the ligand-binding domain, preventing serotonin from triggering the vomiting reflex in the vagus nerve.

  • Advantage: The indazole moiety provides high selectivity over dopamine D2 receptors, reducing extrapyramidal side effects compared to earlier antiemetics.

5-HT4 Agonists/Antagonists

Research indicates that N1-alkylated indazole-3-carboxamides (e.g., experimental compounds) show high affinity for 5-HT4 receptors.[3][4] The rigidity of the bicyclic system aids in positioning the basic amine side chain for optimal ionic interaction with the receptor's aspartate residue.

Emerging Frontiers

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune response in the tumor microenvironment.

  • Mechanism: 3-substituted 1H-indazoles have been identified as potent IDO1 inhibitors.[2] The indazole nitrogen coordinates directly with the heme iron (Fe2+), displacing oxygen and inhibiting the enzyme's catalytic cycle.

  • SAR Insight: Substitution at the C3 position (e.g., with a carbohydrazide) is critical for occupying the hydrophobic pockets A and B adjacent to the heme.

Antimicrobial Quorum Sensing

Recent studies highlight indazole derivatives as inhibitors of SAH/MTAN-mediated quorum sensing in bacteria.[5]

  • Target: 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN).

  • Effect: Disruption of bacterial communication and biofilm formation without exerting direct selective pressure for resistance (unlike traditional antibiotics).

Synthetic Methodologies

Efficient construction of the indazole core is a prerequisite for SAR exploration.[6]

Method A: Diazotization of o-Alkylanilines (Classic)
  • Reaction: Intramolecular cyclization of 2-methylaniline derivatives using sodium nitrite (NaNO2) in acid.

  • Utility: Best for generating simple 1H-indazoles.

  • Limitation: Requires harsh acidic conditions; limited functional group tolerance.

Method B: [3+2] Cycloaddition (Modern)
  • Reaction: Cycloaddition of arynes (generated in situ from o-silylaryl triflates) with hydrazones or diazo compounds.

  • Utility: Highly convergent; allows rapid assembly of diverse 1,3-disubstituted indazoles.

Method C: C-H Activation (Advanced)
  • Reaction: Rhodium- or Copper-catalyzed C-H amination of azobenzenes or imines.

  • Utility: Atom-economical; enables access to sterically hindered derivatives.

Visualization: Synthetic Workflow

Synthesis_Pathways Aniline o-Alkylaniline Diazotization Diazotization (NaNO2, H+) Aniline->Diazotization Aryne Benzyne Precursor Cycloaddition [3+2] Cycloaddition Aryne->Cycloaddition Hydrazone Hydrazone Hydrazone->Cycloaddition Indazole 1H-Indazole Scaffold Diazotization->Indazole Cyclization Cycloaddition->Indazole Convergent Assembly

Figure 2: Comparison of classical (Diazotization) and modern (Cycloaddition) synthetic routes.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of a 1H-indazole derivative via iodine-mediated cyclization (Metal-Free). Target Audience: Medicinal Chemists.[2][7]

Synthesis Protocol

Reaction: 2'-Methylazobenzene + I2 -> 2-Aryl-2H-indazole (Note: This specific route yields the 2H isomer, valuable for specific SAR studies).

  • Preparation: In a round-bottom flask, dissolve 2-methylazobenzene (1.0 equiv) in DMSO (0.2 M concentration).

  • Catalyst Addition: Add Iodine (I2) (0.5 equiv) and TBHP (tert-Butyl hydroperoxide, 2.0 equiv) as the oxidant.

  • Reaction: Heat the mixture to 120°C under an air atmosphere for 12 hours.

    • Mechanism:[1][2][8][3][9][10][11] Iodine facilitates hydrogen abstraction from the benzylic methyl group, generating a radical that cyclizes onto the azo nitrogen.

  • Work-up: Cool to room temperature. Quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine. Extract with ethyl acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Analytical Checkpoints
  • TLC Monitoring: Disappearance of the yellow azobenzene spot and appearance of a fluorescent spot (indazole).

  • 1H NMR Validation: Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of the distinctive C3-H singlet (~8.0-8.5 ppm) of the indazole ring.

  • Mass Spectrometry: Confirm [M+H]+ peak corresponds to the cyclized product (M_azobenzene - 2H).

References

  • Vertex Pharmaceuticals. (2025). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.[7] Link

  • National Institutes of Health (NIH). (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview. PubMed Central. Link

  • Wikipedia. (2024). VEGFR-2 inhibitor: Mechanism and Structure. Wikipedia. Link

  • Zhang, L., et al. (2022). Current progress of indazoles as protein kinase inhibitors. NIH / PMC. Link

  • Manna, K., et al. (2021).[9] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules / MDPI. Link

  • Journal of Medicinal Chemistry. (2000). Synthesis and structure-activity relationships of potent 5-HT4 receptor antagonists. ACS Publications. Link

  • Organic Chemistry Portal. (2024). Synthesis of indazoles: Recent Literature. Organic Chemistry Portal. Link

  • Gaikwad, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Link

Sources

Protocols & Analytical Methods

Method

Experimental procedures for derivatizing 4-chloro-7-iodo-1H-indazole

Application Note: Precision Derivatization of 4-Chloro-7-iodo-1H-indazole Part 1: Strategic Overview & Reactivity Profile The 4-chloro-7-iodo-1H-indazole scaffold represents a "privileged structure" in kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of 4-Chloro-7-iodo-1H-indazole

Part 1: Strategic Overview & Reactivity Profile

The 4-chloro-7-iodo-1H-indazole scaffold represents a "privileged structure" in kinase inhibitor discovery. Its value lies in its orthogonal reactivity profile : three distinct sites (N1, C7, C4) that can be functionalized sequentially without cross-reactivity.

This guide moves beyond generic recipes. We utilize the inherent differences in bond dissociation energies (BDE) and nucleophilicity to dictate the reaction order.

The Reactivity Hierarchy (Causality)
  • N1-H (pKa ~14): The most nucleophilic site. Must be protected first to prevent catalyst poisoning (Pd sequestration) and unintended N-arylation during subsequent coupling steps.

  • C7-Iodide (BDE ~51 kcal/mol): The "soft" electrophile. Undergoes oxidative addition with Pd(0) rapidly, even at mild temperatures.

  • C4-Chloride (BDE ~81 kcal/mol): The "hard" electrophile. Remains inert during C7-functionalization. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, Buchwald G3) and elevated temperatures to activate.

ReactivityMap Scaffold 4-Chloro-7-iodo-1H-indazole N1 N1-H (Nucleophilic) Step 1: Protection Scaffold->N1 pKa ~14 C7 C7-Iodide (High Reactivity) Step 2: Suzuki/Sonogashira Scaffold->C7 Weak Bond C4 C4-Chloride (Low Reactivity) Step 3: Buchwald/Suzuki Scaffold->C4 Strong Bond

Figure 1: Reactivity hierarchy of the indazole scaffold. The sequence of operations is dictated by the energy barrier of each site.

Part 2: Experimental Protocols

Module 1: Regioselective N1-Protection (SEM-Cl)

Objective: Mask the acidic proton to enable organometallic chemistry. Why SEM? The 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable to the basic conditions of Suzuki couplings but easily removed with fluoride or acid.

  • Reagents: Sodium hydride (NaH, 60%), SEM-Chloride, THF (anhydrous).

  • Critical Control Point: Temperature control at 0°C is vital to favor N1 over N2 alkylation (kinetic vs. thermodynamic control).

Protocol:

  • Charge a flame-dried flask with 4-chloro-7-iodo-1H-indazole (1.0 eq) and anhydrous THF (0.2 M).

  • Cool to 0°C under N₂.

  • Add NaH (1.2 eq) portion-wise. Observation: Gas evolution (H₂) indicates deprotonation. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise over 10 min.

  • Warm to RT and stir for 2 h.

  • QC Check: TLC (Hex/EtOAc 4:1). The N1-isomer (less polar) usually predominates >10:1 over N2.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.[1][2] Purify via silica flash chromatography.

Module 2: C7-Selective Suzuki-Miyaura Coupling

Objective: Install aryl/heteroaryl group at C7 while leaving C4-Cl intact. Mechanism: The oxidative addition of Pd(0) into the C-I bond is orders of magnitude faster than C-Cl. We use a "standard" ligand (dppf) that is not active enough to engage the chloride.

Table 1: Reaction Optimization for C7-Selectivity

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[3][4][5]·DCM (5 mol%)Bidentate ligand prevents β-hydride elimination; moderate activity preserves C-Cl.
Base Na₂CO₃ (2.0 M aq)Mild base sufficient for Boronic acid activation.
Solvent Dioxane/Water (4:1)High solubility for organics and inorganic base.
Temp 80°CSufficient for C-I activation; too low for C-Cl activation.

Protocol:

  • Dissolve N-SEM-4-chloro-7-iodoindazole (1.0 eq) and Aryl-Boronic Acid (1.1 eq) in Dioxane.

  • Degas solvent (sparge with N₂ for 10 min). Critical: O₂ removal prevents homocoupling.

  • Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ solution (3.0 eq).

  • Heat to 80°C for 4–6 h.

  • Self-Validation: Monitor by LCMS. You should see consumption of starting material (M+) and formation of product (M+Ar). If C4-coupling is observed (M+2Ar), lower temp to 60°C.

Module 3: C4-Functionalization (Buchwald-Hartwig Amination)

Objective: Engage the inert C4-Chloride to install an amine motif. Challenge: Aryl chlorides on electron-rich heterocycles are sluggish. Solution: Use Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3) which generate highly active monoligated Pd(0) species capable of oxidative addition into Ar-Cl bonds.

Protocol:

  • Charge a microwave vial with C7-substituted intermediate (1.0 eq), Amine (1.2 eq), and NaOtBu (2.0 eq).

  • Add XPhos Pd G3 (0.05 eq) and XPhos (0.05 eq).

  • Add anhydrous Toluene or t-Amyl Alcohol (0.1 M).

  • Seal and purge with Argon.

  • Heat to 100–110°C (conventional) or 120°C (Microwave) for 2–12 h.

  • Workup: Filter through Celite to remove Pd black.

Workflow Start Start: 4-Cl-7-I-Indazole Step1 Step 1: N-Protection (NaH, SEM-Cl, 0°C) Target: N1-SEM Start->Step1 Mask N-H Step2 Step 2: C7-Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 80°C) Target: 7-Aryl-4-Cl Step1->Step2 Chemoselective C-I Step3 Step 3: C4-Amination (XPhos Pd G3, R-NH2, 110°C) Target: 7-Aryl-4-Amino Step2->Step3 Forcing C-Cl Step4 Step 4: Deprotection (TFA or TBAF) Final Product Step3->Step4 Global Deprotection

Figure 2: Step-by-step synthetic workflow ensuring regiocontrol.

Part 3: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
N2-Alkylation observed Temperature too high during SEM-Cl addition; Counter-ion effect.Ensure reaction is at 0°C. Switch solvent to DMF to promote ionic dissociation of Na-Indazolide.
C4-Coupling during Step 2 Catalyst too active or Temp too high.Switch from SPhos/XPhos to dppf or PPh3. Lower temp to 60°C.
Stalled C4-Amination Catalyst death or oxidation.Use fresh NaOtBu (hygroscopic). Switch to BrettPhos for primary amines.[6]
De-iodination (Reduction) β-Hydride elimination from alcohol solvent.Avoid secondary alcohols (IPA). Use Dioxane or Toluene.

References

  • Regioselective N-Alkylation: Lundall, M. et al.[7] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem.2021 , 17, 1939–1950. Link

  • C7-Selective Coupling: Loudet, A. et al. "Functionalization of the 7-Position of the Indazole Ring System." J. Org. Chem.2021 , 86, 7107. Link

  • Buchwald-Hartwig on Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

  • Orthogonal Functionalization Strategy: Vertex Pharmaceuticals. "Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles." J. Org. Chem.2023 .[4][6] Link

Sources

Application

Palladium-catalyzed cross-coupling reactions of 4-chloro-7-iodo-1H-indazole

Executive Summary This application note details the strategic functionalization of 4-chloro-7-iodo-1H-indazole , a "privileged scaffold" in kinase inhibitor discovery (e.g., JNK, CDK, and VEGFR inhibitors). The core util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of 4-chloro-7-iodo-1H-indazole , a "privileged scaffold" in kinase inhibitor discovery (e.g., JNK, CDK, and VEGFR inhibitors). The core utility of this substrate lies in its halogen orthogonality : the significant bond dissociation energy (BDE) difference between the C7–Iodo (


65 kcal/mol) and C4–Chloro (

96 kcal/mol) bonds allows for highly selective sequential cross-coupling.

This guide provides a validated workflow to:

  • Protect the indazole nitrogen to prevent catalyst poisoning.

  • Selectively couple the C7–I position under mild conditions.

  • Activate the latent C4–Cl handle for subsequent diversification using advanced ligand systems.

Strategic Analysis & Mechanism

The Selectivity Hierarchy

Success with this scaffold relies on exploiting the rates of oxidative addition. Palladium(0) inserts into the C–I bond orders of magnitude faster than the C–Cl bond.

  • C7-Iodo: "Soft" electrophile. Reacts with standard catalysts (

    
    , 
    
    
    
    ) at moderate temperatures (60–80 °C).
  • C4-Chloro: "Hard" electrophile. Remains inert during C7 functionalization. Requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) and elevated temperatures (>100 °C) to react.

The N-H Challenge (Tautomerism)

The free N-H of indazole (


) can coordinate to Pd(II) species, forming inactive "Pd-black" or resting states. While "protecting-group-free" couplings exist, they often suffer from lower yields or require high catalyst loading.
  • Recommendation: Protect N1 with a Tetrahydropyranyl (THP) or tert-Butoxycarbonyl (Boc) group to ensure reproducibility and solubility.

Visualizing the Workflow

The following diagram illustrates the sequential logic, ensuring the preservation of the C4-Cl handle during the first step.

IndazoleStrategy Start 4-Chloro-7-iodo-1H-indazole (Starting Material) Protected N1-Protected Intermediate (THP/Boc) Start->Protected Step 1: Protection (DHP/H+ or Boc2O) C7_Product C7-Functionalized (C4-Cl Intact) Protected->C7_Product Step 2: C7-Selective Coupling (Pd(dppf)Cl2, 80°C) Final C4/C7-Difunctionalized Target C7_Product->Final Step 3: C4-Activation (Pd-XPhos, 110°C)

Figure 1: Sequential functionalization strategy exploiting bond energy differences.

Experimental Protocols

Protocol A: N1-Protection (THP-Protection)

Rationale: The THP group is stable to basic Suzuki conditions but easily removed with acid. N1-alkylation is thermodynamically favored.[1]

Materials:

  • 4-chloro-7-iodo-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: Dissolve the indazole substrate in anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Addition: Add pTSA followed by the dropwise addition of DHP at room temperature (RT).

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The N1-THP isomer is typically the major product (higher

    
    ).
    
  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2). Note: Isomer separation is not strictly necessary if the group is cleaved later, but N1-protection provides better cross-coupling yields.

Protocol B: C7-Selective Suzuki-Miyaura Coupling

Rationale: Uses a "mild" catalyst system to engage the C-I bond without disturbing the C-Cl bond.

Materials:

  • N1-THP-4-chloro-7-iodo-indazole (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.1–1.2 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
    • Alternative:

      
      
      
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the protected indazole, boronic acid, and Pd catalyst.

  • Inerting: Evacuate and backfill with Argon/Nitrogen (3 cycles). This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Dioxane and the aqueous base solution (Ratio typically 4:1 Dioxane:Water).

  • Heating: Heat to 80 °C for 4–16 hours.

    • Critical Checkpoint: Do not exceed 90 °C. Higher temperatures may initiate oxidative addition at the C4-Cl position.

  • Monitoring: HPLC/UPLC is preferred. Look for the disappearance of the starting iodide.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Silica gel chromatography.

Data Summary: Selectivity Profile

Parameter C7-I Condition C4-Cl Condition
Bond Energy ~65 kcal/mol ~96 kcal/mol
Temp. Threshold Reacts > 25 °C Reacts > 100 °C

| Preferred Ligand |


, dppf | XPhos, RuPhos, BrettPhos |
| Base Sensitivity  | Mild (

) | Strong (

, NaOtBu) |
Protocol C: C4-Functionalization (The "Hard" Coupling)

Rationale: Now that C7 is arylated, the C4-chloride is sterically crowded (peri-interaction with C3) and electronically deactivated. We must use a specialized dialkylbiaryl phosphine ligand.

Materials:

  • 7-Aryl-4-chloro-indazole intermediate (1.0 equiv)

  • Coupling Partner (Boronic acid, Amine, etc.)[2][3]

  • Catalyst:

    
     (2 mol%) + XPhos  (4–8 mol%)
    
    • Alternative Precatalyst: XPhos Pd G2 or G3.

  • Base:

    
     (for Suzuki) or 
    
    
    
    (for Buchwald-Hartwig).
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step:

  • Setup: Combine substrate, coupling partner, base, and catalyst precursor/ligand in a pressure vial.

  • Heating: Heat to 100–110 °C .

  • Reaction Time: These reactions are slower; 12–24 hours may be required.

  • Note: If using Buchwald-Hartwig amination, strictly anhydrous conditions (Toluene, NaOtBu) are usually required.

Mechanistic Visualization (Catalytic Cycle)

The following diagram highlights the divergence in the oxidative addition step, which is the selectivity determinant.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd_I Oxidative Addition (Fast) Insert into C-I Pd0->OxAdd_I k1 (Fast) OxAdd_Cl Oxidative Addition (Slow) Insert into C-Cl Pd0->OxAdd_Cl k2 (Slow) Requires Heat/Ligand Substrate 4-Cl-7-I-Indazole Substrate->OxAdd_I Complex_I L2Pd(Ar)(I) Intermediate OxAdd_I->Complex_I Complex_I->Pd0 Transmetalation & Reductive Elimination

Figure 2: Kinetic differentiation in the oxidative addition step.

Troubleshooting & Expert Tips

  • Protodeborylation: If the boronic acid degrades before coupling, switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt . These are more stable and release the active species slowly.

  • C4-Cl Hydrolysis: At high temperatures with strong bases (

    
    ), the C4-Cl can hydrolyze to the phenol. Use anhydrous bases (
    
    
    
    ) or milder aqueous bases (
    
    
    ) to mitigate this.
  • Regioisomer ID: Use NOESY NMR to confirm N1 vs N2 protection. N1-THP usually shows NOE cross-peaks with the C7-proton (or C7-substituent protons), whereas N2-THP interacts with the C3-proton.

References

  • Regioselective C7-bromination and Suzuki–Miyaura coupling: Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4] Source:RSC Advances, 2021. URL:[Link]

  • General Indazole Reactivity & N-Protection: Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1] Source:Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Microwave-Assisted Coupling of Halogenated Indazoles: Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.[5] Source:Molecules, 2018.[5] URL:[Link]

  • Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate): Title: Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[6] Source:ChemRxiv, 2021. URL:[Link][2][3][7][8]

Sources

Method

Guide to the Large-Scale Synthesis and Purification of 4-chloro-7-iodo-1H-indazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-chloro-7-iodo-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-7-iodo-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[1][2][3][4] Its structural features allow for precise chemical modifications, making it a valuable intermediate in drug discovery pipelines. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis and purification of this compound. We delve into the causality behind experimental choices, offering a robust, self-validating system for producing high-purity material suitable for pharmaceutical development. The methodology is presented in two main parts: the initial synthesis of 4-chloro-1H-indazole, followed by its regioselective iodination and final purification.

Introduction: The Strategic Importance of 4-chloro-7-iodo-1H-indazole

The indazole scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds that have entered clinical trials for a wide range of diseases.[1] The specific substitution pattern of 4-chloro-7-iodo-1H-indazole offers distinct advantages for synthetic chemists. The chlorine atom at the 4-position and the iodine atom at the 7-position provide two orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and differential introduction of various moieties to explore the chemical space around the indazole core, a critical process in structure-activity relationship (SAR) studies.[4]

This document outlines a scalable and economically viable synthetic route starting from the readily available 3-chloro-2-methylaniline.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, followed by a rigorous purification protocol. This approach ensures high yield and purity, which are critical for downstream applications in pharmaceutical synthesis.

Synthesis_Overview Start 3-chloro-2-methylaniline Step1 Step 1: Acetylation & Diazotization/Cyclization Start->Step1 Intermediate 4-chloro-1H-indazole Step1->Intermediate Step2 Step 2: Regioselective Iodination Intermediate->Step2 Crude Crude 4-chloro-7-iodo-1H-indazole Step2->Crude Purification Purification Crude->Purification Final Pure 4-chloro-7-iodo-1H-indazole Purification->Final

Caption: Overall workflow for the synthesis of 4-chloro-7-iodo-1H-indazole.

Part I: Synthesis of 4-chloro-1H-indazole

This initial stage transforms a simple aniline derivative into the core indazole heterocyclic system. The chosen method involves an in-situ acetylation followed by a diazotization and intramolecular cyclization, which is amenable to scale-up.[5][6]

A. Rationale and Mechanistic Insight

The synthesis begins with the acetylation of 3-chloro-2-methylaniline. The resulting acetamide is a crucial intermediate; the acetyl group protects the amine and modulates its reactivity for the subsequent steps. The key transformation is the diazotization of the aniline using an organic nitrite, such as isoamyl nitrite or tert-butyl nitrite, under non-aqueous conditions.[6][7] This generates a diazonium species that rapidly undergoes an intramolecular cyclization, forming the indazole ring. The final step is a straightforward basic hydrolysis to remove the N-acetyl group, yielding the target 4-chloro-1H-indazole.[6][7] Using an organic nitrite in an organic solvent system is often more manageable and scalable than traditional aqueous diazotization with sodium nitrite and strong acids.

B. Detailed Experimental Protocol

Materials and Equipment:

  • Multi-neck round-bottom flask (sized for scale) equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Heating mantle and cooling bath (ice/water).

  • 3-chloro-2-methylaniline

  • Potassium acetate (KOAc)

  • Chloroform (CHCl₃) or other suitable solvent

  • Acetic anhydride (Ac₂O)

  • Isoamyl nitrite (or tert-butyl nitrite)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[7]

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.

  • Acetylation: Cool the stirred mixture to 0 °C using an ice bath. Slowly add acetic anhydride (3.0 eq) dropwise via the addition funnel, ensuring the internal temperature remains below 10 °C.[7]

  • Warming: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 1 hour.[7]

  • Diazotization and Cyclization: Heat the mixture to 60 °C. Once the temperature is stable, add isoamyl nitrite (2.0 eq) dropwise. Maintain stirring at 60 °C overnight.[7] Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Hydrolysis: After completion, cool the mixture back to 0 °C. Carefully add THF, followed by a solution of NaOH (3.5 eq) or LiOH (7.0 eq) in water.[6][7] Stir vigorously at 0 °C for 2-3 hours until the hydrolysis of the N-acetyl intermediate is complete (monitored by TLC).

  • Work-up: Transfer the mixture to a separatory funnel. If THF was used, it may need to be removed under reduced pressure first.[6] Add water and extract the product with ethyl acetate (3x).[7]

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole as a solid.[7] This material is often of sufficient purity for the next step.

Part II: Regioselective Iodination to 4-chloro-7-iodo-1H-indazole

This stage introduces the iodine atom at the C7 position of the indazole ring through an electrophilic aromatic substitution reaction.

A. Rationale and Mechanistic Insight

The iodination of indazoles can be achieved under basic conditions using molecular iodine (I₂). The base, typically potassium hydroxide (KOH), is believed to deprotonate the indazole N-H, forming a more nucleophilic indazolide anion. This enhanced nucleophilicity facilitates the attack on the iodine molecule. The substitution occurs regioselectively at the C7 position, which is electronically activated and sterically accessible. Alternative iodinating agents like N-iodosuccinimide (NIS) can also be used, but the I₂/base system is cost-effective for large-scale work.

B. Detailed Experimental Protocol

Materials and Equipment:

  • Reaction vessel with mechanical stirrer and temperature control.

  • 4-chloro-1H-indazole (from Part I)

  • Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In the reaction vessel, dissolve 4-chloro-1H-indazole (1.0 eq) in DMF.

  • Base Addition: Add powdered potassium hydroxide (4.0 eq) to the stirred solution at room temperature.[2]

  • Iodination: Slowly add a solution of iodine (2.0 eq) in DMF. Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

  • Quenching: Pour the reaction mixture into a vigorously stirred solution of 10% aqueous sodium bisulfite. Stir until the dark color of excess iodine has disappeared.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is 4-chloro-7-iodo-1H-indazole.

Part III: Purification Protocol

For use as a pharmaceutical intermediate, the final compound must be of high purity. Recrystallization is the preferred method for large-scale purification of solid materials due to its efficiency and scalability.[8][9]

Purification_Workflow Crude Crude Product Decision Purity Check (TLC/HPLC) Crude->Decision Recrystallize Recrystallization Decision->Recrystallize Minor Impurities Chromatography Column Chromatography (If necessary) Decision->Chromatography Complex Mixture Pure High-Purity Product (>98%) Recrystallize->Pure Success Impure Recrystallization Failed Recrystallize->Impure Failure Chromatography->Pure Impure->Chromatography

Caption: Decision workflow for the purification of the final product.

A. Recrystallization Protocol

Rationale for Solvent Selection: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but readily at elevated temperatures.[9] For haloindazoles, solvent systems like THF/water or ethyl acetate/hexanes are often effective.[6][10] A solvent screen with small amounts of material is recommended to determine the optimal system.

Procedure:

  • Dissolution: Place the crude 4-chloro-7-iodo-1H-indazole in an appropriately sized Erlenmeyer flask. Add a minimum amount of the chosen hot solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Decoloration (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Boil for a few minutes and then perform a hot filtration to remove the charcoal.[11]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[12]

  • Complete Crystallization: Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[12]

  • Collection and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum to a constant weight.

Data Summary and Characterization

The following table summarizes typical results for this synthetic procedure. Purity should be assessed by HPLC and identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterStep 1: 4-chloro-1H-indazoleStep 2: 4-chloro-7-iodo-1H-indazole
Starting Material 3-chloro-2-methylaniline4-chloro-1H-indazole
Key Reagents Acetic anhydride, Isoamyl nitrite, NaOHIodine, KOH
Solvent Chloroform, THFDMF
Typical Yield 90-99%[6]75-85%
Appearance Orange solid[7]Off-white to pale yellow solid
Purity (Post-Purification) >95% (by NMR)>98% (by HPLC)

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[13]

  • Reagent Hazards:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

    • Organic Nitrites: Can be unstable; avoid high temperatures and sources of ignition.

    • Iodine: Can cause skin and respiratory irritation and will stain surfaces.[13]

    • Hydroxides (NaOH, KOH): Corrosive bases. Avoid contact with skin and eyes.

    • Solvents (DMF, Chloroform): Handle with appropriate care, consulting the Safety Data Sheet (SDS) for each.[14]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (NCBI). [Link]

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. [Link]

  • Recrystallization. YouTube. [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. ACS Publications. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (NCBI). [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed. [Link]

Sources

Application

Application Note: Chromatographic Purification of 4-Chloro-7-iodo-1H-indazole

This Application Note and Protocol guide is designed for researchers and process chemists focusing on the isolation and purification of 4-chloro-7-iodo-1H-indazole . This intermediate is critical in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists focusing on the isolation and purification of 4-chloro-7-iodo-1H-indazole . This intermediate is critical in the synthesis of kinase inhibitors and other bioactive scaffolds where the C-7 iodine serves as a handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, while the C-4 chlorine allows for orthogonal functionalization.[1][2]

[1][2]

Abstract & Introduction

The purification of 4-chloro-7-iodo-1H-indazole presents a unique challenge due to the presence of two halogen atoms on the indazole core.[1][2] These substituents significantly increase lipophilicity (LogP ~3.2–3.[2][3]5) and alter the acidity of the N-H proton compared to the parent indazole.[2][3] Common impurities often include the starting material (4-chloro-1H-indazole ), regioisomers (e.g., 4-chloro-5-iodo-1H-indazole ), and poly-iodinated byproducts.[1][2]

This guide details a dual-stage purification strategy:

  • Flash Column Chromatography (FCC): For bulk removal of starting materials and highly polar impurities.[2][3]

  • Preparative HPLC: For the critical separation of regioisomers, exploiting the "halogen effect" on stationary phase selectivity.

Physicochemical Profile & Separation Logic[1][2][3]

Understanding the molecule's properties is the foundation of this protocol.[2][3]

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 278.48 g/mol Detectable by MS (ESI+) as [M+H]+ ~279/281 (Cl pattern).[1]
LogP ~3.2 – 3.5Highly retentive on C18; requires high % organic modifier.[1][2]
pKa (NH) ~11.5 – 12.0Slightly more acidic than indazole (pKa 13.[2]9) due to electron-withdrawing halogens.[1][2]
Solubility High: DMSO, DMF, THFMod: EtOAc, DCMLow: Water, HexaneLoad samples in DMSO/MeOH for Prep HPLC; DCM for Normal Phase.[2][3]
The "Peri-Effect" Separation Strategy

The iodine atom at the C-7 position is in the peri position relative to the N-1 hydrogen.[1] This creates steric crowding and potential intramolecular halogen bonding, subtly changing the dipole moment compared to the C-5 or C-6 isomers.[1][2]

  • Normal Phase (Silica): 7-iodo isomers often elute faster than 5-iodo isomers due to shielding of the NH polarity.[1]

  • Reverse Phase (C18/Phenyl): Phenyl-Hexyl columns often provide better selectivity than C18 by engaging in

    
     and halogen-
    
    
    
    interactions with the electron-deficient aromatic ring.[1][2]

Protocol 1: Flash Column Chromatography (Normal Phase)

Objective: Bulk purification from crude reaction mixtures (e.g., iodination of 4-chloroindazole).[2][3]

Materials
  • Stationary Phase: High-performance spherical silica gel (20–40 µm).[2]

  • Mobile Phase A: n-Heptane (or Hexanes).[2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2][3][4]

  • Loading Solvent: Dichloromethane (DCM) or dry load on Celite.[2][3]

Step-by-Step Procedure
  • Sample Preparation: Dissolve crude residue in minimal DCM. If the crude is gummy, adsorb onto Celite (1:2 w/w ratio) and evaporate to a free-flowing powder.[1][2][3]

  • Column Conditioning: Equilibrate column with 5% EtOAc in Heptane (3 CV).

  • Gradient Method:

    • 0–5 min: Isocratic 5% B (Elutes non-polar impurities).[2][3]

    • 5–20 min: Linear gradient 5%

      
       30% B.
      
    • 20–30 min: Hold at 30% B.

    • Note: The target 4-chloro-7-iodo-1H-indazole typically elutes between 15–25% EtOAc.[1][2] The unreacted 4-chloro-1H-indazole is more polar and elutes later.[1][2]

  • Detection: Monitor UV at 254 nm and 280 nm.

Troubleshooting:

  • Tailing Peaks: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity, preventing interaction with the basic N-2 nitrogen.[2][3]

Protocol 2: Preparative HPLC (Reverse Phase)

Objective: Isolation of >99% pure material and removal of close-eluting regioisomers.[2]

Materials
  • Column: Phenyl-Hexyl or C18 (e.g., XBridge Phenyl-Hexyl, 5 µm, 19 x 150 mm).[1][2][3]

    • Why Phenyl-Hexyl? Superior selectivity for halogenated aromatics compared to standard C18.[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2][3][5][6][7]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][3][6]

    • Note: Acidic modifier keeps the indazole protonated/neutral, improving peak shape.[1][2][3]

Step-by-Step Procedure
  • Sample Loading: Dissolve the semi-pure solid from Flash Chromatography in DMSO (concentration ~50–100 mg/mL).[2][3] Filter through a 0.45 µm PTFE filter.[2][3]

  • Gradient Method (Standard C18/Phenyl):

    • Flow Rate: 15–20 mL/min (for 19mm ID column).

    • 0.0 min: 40% B[1][2]

    • 2.0 min: 40% B[1][2]

    • 12.0 min: 95% B (Linear Ramp)[2][3]

    • 15.0 min: 95% B[1]

  • Fraction Collection: Trigger collection based on UV threshold (254 nm) or MS signal (m/z 279).

  • Post-Processing: Pool fractions. Remove ACN via rotary evaporation at <40°C. Lyophilize the remaining aqueous phase to obtain the amorphous solid.[2][3]

Analytical Check (QC)

Run the purified fraction on a generic C18 analytical column:

  • Gradient: 5–95% ACN in Water (0.1% FA) over 5 minutes.

  • Acceptance Criteria: Single peak >98% area; no detectable regioisomers.[2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for choosing the correct purification path based on crude purity and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (4-chloro-7-iodo-1H-indazole) TLC Initial QC: TLC/LC-MS Check Regioisomer Content Start->TLC Decision1 High Regioisomer Content? (>10%) TLC->Decision1 Flash Protocol 1: Flash Chromatography Silica (Heptane/EtOAc) Target: Bulk Cleanup Decision1->Flash No (Mainly SM impurities) PrepLC Protocol 2: Prep HPLC (Phenyl-Hexyl Column) Target: Isomer Separation Decision1->PrepLC Yes (Hard separation) Flash->PrepLC Polishing required Final Final Product (>99% Purity) Flash->Final Purity >98% Recryst Alternative: Recrystallization (Toluene or DCM/Hexane) Recryst->Flash Mother Liquor Recovery Recryst->Final Success

Figure 1: Purification workflow decision tree emphasizing the selection between Flash Chromatography and Prep HPLC based on impurity profile.

References

  • Synthesis of Halogenated Indazoles

    • Title: Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization.[1][2][8]

    • Source: National Institutes of Health (PubMed).[2][3]

    • URL:[Link]

    • Relevance: Provides analogous synthesis and purification data for 4-iodo-7-aza systems, validating silica/recrystalliz
  • General Indazole Purification

    • Title: An Improved Preparation of 4-Chloro-1H-indazole.[1][2]

    • Source: ResearchGate / Organic Preparations and Procedures International.[2][3]

    • URL:[Link]

    • Relevance: Establishes solubility profiles and silica gel conditions (Petroleum ether/EtOAc 2:1) for the 4-chloro core.[1][9]

  • HPLC Methodology for Iodo-Imidazoles (Analogous): Title: Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole by HPLC. Source: BenchChem Application Note. Relevance: Validates the use of Formic Acid/Water/ACN gradients for iodo-nitrogen heterocycles to prevent peak tailing.
  • Physicochemical Data

    • Title: Indazole Properties and Safety.[2][3][10]

    • Source: ChemicalBook.[2][3][4]

    • Relevance: Foundation for pKa and solubility estimates used in method development.[2][3]

Sources

Method

Application Note: Strategic Functionalization of the C4-Chloro Position in 7-Iodo-1H-Indazole

This Application Note is designed for medicinal chemists and process development scientists working with the 7-iodo-4-chloro-1H-indazole scaffold. It addresses the specific chemo-selectivity challenges posed by the prese...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 7-iodo-4-chloro-1H-indazole scaffold. It addresses the specific chemo-selectivity challenges posed by the presence of two halogen handles with distinct electronic and steric environments.

Executive Summary & Strategic Analysis

The 7-iodo-4-chloro-1H-indazole scaffold presents a classic problem in chemo-selective cross-coupling. The molecule contains three reactive sites with a distinct hierarchy of reactivity:

  • N1-H (Acidic): pKa ~14. Reacts first with electrophiles (alkyl halides, protecting groups).

  • C7-Iodo (Soft Electrophile): Weak C–I bond (approx. 53 kcal/mol). Highly reactive in oxidative addition with Pd(0).

  • C4-Chloro (Hard Electrophile): Stronger C–Cl bond (approx. 95 kcal/mol). Deactivated by the electron-rich nature of the fused pyrazole ring and steric proximity to the peri-position (C3).

The Core Challenge: Direct functionalization of the C4-chloro position in the presence of the C7-iodo group is chemically unfeasible using standard transition-metal catalysis. The oxidative addition of Pd(0) to the C–I bond is kinetically orders of magnitude faster than to the C–Cl bond.

The Solution: This guide details a Sequential Functionalization Strategy . To successfully target the C4-position, one must first stabilize the N1 position and then either utilize or "mask" the C7-iodide. The protocol below outlines the "Gold Standard" route: N1-Protection


 C7-Functionalization 

C4-Activation
.
Reactivity Hierarchy Visualization

ReactivityHierarchy Start 7-iodo-4-chloro-1H-indazole N1 N1-H (Most Reactive) Must be Protected Start->N1 Step 1: Deprotonation C7 C7-Iodo (High Reactivity) Reacts with Pd(PPh3)4 N1->C7 Step 2: Cross-Coupling C4 C4-Chloro (Low Reactivity) Requires Bulky/Rich Ligands C7->C4 Step 3: Activation

Caption: Logical flow of reactivity. Functionalization must follow the energy landscape: Acid/Base chemistry first, followed by the weakest metal-halogen bond.

Experimental Protocols

Phase 1: N1-Protection (Essential Precursor)

Rationale: Unprotected indazoles can poison Pd-catalysts via coordination of the pyrazole nitrogen. Protecting the N1 position also directs steric bulk away from C7/C4 depending on the group chosen.

Recommended Group: Tetrahydropyranyl (THP) or Sem-chloride (SEM). Note: THP is preferred for ease of removal; SEM is preferred if strong bases (e.g., n-BuLi) will be used later.

Protocol (THP Protection):

  • Dissolve: Suspend 7-iodo-4-chloro-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (TsOH·H2O, 0.1 equiv).

  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–12 h. Monitor by TLC (Starting material is polar; Product is non-polar).

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Dry over Na2SO4.

  • Yield Expectation: >90%.

Phase 2: C7-Selective Coupling (The "Bypass")

Rationale: Since C7-I is the most reactive electrophile, it must be engaged first. If the final goal is a C4-substituted molecule with the C7-I intact, this route is not applicable (see "Alternative Strategies" below). This phase assumes you are building a library where C7 is also functionalized.

Reaction: Suzuki-Miyaura Coupling (C7-Selective) Conditions: Mild Pd source, standard phosphine.

  • Reagents:

    • N1-THP-7-iodo-4-chloroindazole (1.0 equiv)

    • Boronic Acid/Ester (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (5 mol%) — Key Choice: This catalyst is active enough for I but sluggish for Cl.

    • Base: Na2CO3 (2.0 M aq, 3.0 equiv).

    • Solvent: DME/H2O (4:1) or Dioxane/H2O.

  • Procedure:

    • Degas solvents with N2 for 15 min.

    • Combine reactants in a sealed tube.

    • Heat to 80°C for 4–6 h. Do not overheat (>100°C) to avoid activating the C4-Cl.

  • Outcome: Exclusive formation of the C7-coupled product. The C4-Cl remains intact.

Phase 3: C4-Chloro Functionalization (The "Core Objective")

Rationale: The C4-chloride is an unactivated aryl chloride. To break this bond, you require electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) that facilitate oxidative addition into the sterically hindered and electron-rich C–Cl bond.

Option A: C4-Suzuki Coupling (Carbon-Carbon Bond)

Target: Introduction of aryl/heteroaryl groups at C4.

Protocol:

  • Substrate: C7-substituted-4-chloroindazole (1.0 equiv).

  • Catalyst System:

    • Pre-catalyst: Pd2(dba)3 (2–5 mol%) or Pd(OAc)2.

    • Ligand: XPhos or SPhos (4–10 mol%).

    • Why XPhos? Its bulk promotes reductive elimination, and its electron richness drives oxidative addition into the chloride.

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (anhydrous).

  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Conditions: Heat to 100–110°C for 12–18 h.

  • Purification: Silica gel chromatography.

Option B: C4-Buchwald-Hartwig Amination (Carbon-Nitrogen Bond)

Target: Introduction of amines (morpholine, piperazine, anilines) at C4.

Protocol:

  • Substrate: C7-substituted-4-chloroindazole (1.0 equiv).

  • Catalyst System:

    • Pre-catalyst: Pd2(dba)3 (5 mol%).[2]

    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Pre-formed catalysts (e.g., RuPhos-Pd-G3) are highly recommended for reproducibility.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Strong base is required.

  • Solvent: Anhydrous Toluene or Dioxane.

  • Conditions: 100°C sealed tube, 12 h.

Data & Optimization Guide

The following table summarizes ligand performance for the activation of the C4-Cl bond in indazoles, based on general reactivity trends in heteroaryl chlorides.

LigandClassBest ForReactivity Score (C4-Cl)Notes
PPh3 TriarylphosphineC7-Iodo onlyLowWill NOT activate C4-Cl. Use for Phase 2.
XPhos BiarylphosphineSuzuki (C-C)HighExcellent general purpose for Cl activation.
SPhos BiarylphosphineSuzuki (C-C)HighGood for sterically hindered boronic acids.
RuPhos BiarylphosphineAmination (2° amines)Very HighGold standard for secondary amines.
BrettPhos BiarylphosphineAmination (1° amines)Very HighPrevents bis-arylation of primary amines.
PCy3 TrialkylphosphineSuzuki/HeckMediumGood alternative if Biarylphosphines fail.

Troubleshooting & Expert Insights

"I need to keep the C7-Iodo intact."

If your specific application requires the C7-iodine to remain while reacting the C4-chlorine, standard catalysis will fail .

  • Alternative: You must synthesize the scaffold differently. Start with 4-bromo-7-nitroindazole .

    • React C4-Br (Suzuki/Buchwald).

    • Reduce C7-NO2 to NH2.

    • Sandmeyer reaction (NaNO2/KI) to install C7-I.

"The reaction is stalling at 50% conversion."
  • Cause: Dehalogenation (reduction of C4-Cl to C4-H) is a common side reaction with sterically crowded substrates.

  • Fix: Switch solvent to 1,4-Dioxane (anhydrous) and ensure the reaction is strictly oxygen-free. Try a precatalyst like Pd(dppf)Cl2 or increase the catalyst loading of XPhos-Pd-G3 .

"N1-deprotection is occurring during coupling."
  • Cause: Strong bases (NaOtBu) or high heat can cleave THP/Boc.

  • Fix: Use SEM protection (requires TBAF for removal) or switch to a milder base like K3PO4 or Cs2CO3 if compatible with the coupling partner.

References

  • Regioselective Functionalization of Indazoles

    • Loupy, A., et al. "Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021.
  • Buchwald-Hartwig Amination of Heteroaryl Chlorides

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Suzuki Coupling of Deactivated Chlorides

    • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides.
  • Indazole Reactivity Reviews

    • Gaonkar, S. L., et al. "Synthesis and reactivity of 1H-indazoles." European Journal of Medicinal Chemistry, 2018.

Disclaimer: This protocol involves the use of hazardous chemicals and high-pressure reaction vessels. Always consult the Safety Data Sheet (SDS) for all reagents and perform a risk assessment before experimentation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Protocols for 4-Chloro-7-Iodo-1H-Indazole

The following guide serves as a specialized Technical Support Center for the purification of 4-chloro-7-iodo-1H-indazole . It is designed to address the specific physicochemical challenges associated with this halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-chloro-7-iodo-1H-indazole . It is designed to address the specific physicochemical challenges associated with this halogenated heterocycle, including regioisomer separation, acidity-induced chromatographic tailing, and solubility management.

Current Status: Operational Topic: Downstream Processing & Purification Target Molecule: 4-Chloro-7-iodo-1H-indazole (MW: 278.48 g/mol )

Executive Summary & Molecule Profile

Purifying 4-chloro-7-iodo-1H-indazole presents a unique set of challenges due to the electronic and steric effects of the halogen substituents. The C4-chlorine and C7-iodine atoms flank the benzene ring, significantly altering the solubility profile compared to the parent indazole. Furthermore, the acidity of the N1-proton (pKa ~13-14) often leads to strong interactions with silica gel, resulting in poor resolution.

Key Challenges:

  • Regioisomer Contamination: Separation from 4-chloro-3-iodo-1H-indazole (a common byproduct of direct iodination) or 4-chloro-5-iodo isomers.

  • Chromatographic Tailing: Strong adsorption to silanols causing yield loss and co-elution.

  • Solubility: Poor solubility in non-polar solvents; tendency to "oil out" rather than crystallize in standard mixtures.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing severe tailing/streaking on my TLC plates and column."

Diagnosis: The N-H proton of the indazole ring is acidic enough to hydrogen-bond strongly with the acidic silanol groups on silica gel. Solution: You must buffer your mobile phase.

  • Protocol: Pre-treat your silica gel or add 1% Triethylamine (TEA) to your mobile phase.

  • Alternative: Use a DCM/Methanol system (e.g., 98:2 to 95:5) which suppresses silanol activity better than Hexane/EtOAc for this substrate.

Issue 2: "I cannot separate the 7-iodo product from the 3-iodo regioisomer."

Diagnosis: Direct iodination of 4-chloroindazole favors the C3 position electronically. The C7 isomer is often the minor product or requires specific lithiation strategies. Their polarities are extremely similar (ΔRf < 0.05). Solution: Rely on Recrystallization rather than chromatography for this separation.

  • Logic: The 3-iodo isomer disrupts crystal packing more significantly due to the iodine protruding from the 5-membered ring. The 7-iodo isomer often packs more efficiently in planar stacks.

  • Solvent System: Use Acetonitrile (ACN) or Toluene/Heptane . The 7-iodo isomer typically crystallizes from hot ACN, while the 3-iodo isomer remains in the mother liquor.

Issue 3: "My product turns purple during concentration."

Diagnosis: Homolytic cleavage of the C-I bond is occurring, releasing elemental iodine. This is accelerated by light and heat. Solution:

  • Immediate Action: Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) before concentration to quench free iodine.
    
  • Process Change: Keep rotary evaporator bath temperature < 40°C and wrap flasks in aluminum foil.

Issue 4: "The product oils out during recrystallization."

Diagnosis: The solvent polarity gap is too wide (e.g., adding water too fast to an ethanol solution). Solution: Switch to a single-solvent system with a steep temperature-solubility curve, such as Toluene or Chlorobenzene .

  • Protocol: Dissolve at reflux. If oiling occurs upon cooling, reheat and add a "seed" crystal (if available) or scratch the glass surface to induce nucleation before the oiling temperature is reached.

Detailed Purification Protocols

Protocol A: Buffered Silica Gel Chromatography

Best for removing non-structural impurities and baseline tars.

  • Mobile Phase Preparation:

    • Prepare a mixture of Hexane/Ethyl Acetate (4:1) .

    • Add 1% Triethylamine (TEA) by volume.

    • Note: The TEA neutralizes the silica surface, preventing the "drag" of the indazole band.

  • Column Packing:

    • Slurry pack the column using the mobile phase containing TEA.

    • Critical: Flush the column with at least 2 column volumes (CV) of the buffer before loading the sample.

  • Loading:

    • Dissolve the crude material in a minimum amount of DCM (Dichloromethane). Do not use DMF or DMSO as they will ruin the separation.

  • Elution:

    • Run an isocratic gradient initially. The 4-chloro-7-iodoindazole usually elutes after the non-polar impurities but before the 3-iodo isomer (if present) due to the internal hydrogen bond shielding of the N-H by the C7-iodine (ortho effect).

Protocol B: Recrystallization (Acetonitrile Method)

Best for final polishing and isomer removal.

  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Acetonitrile (ACN) (approx. 5-7 mL per gram of solid).

  • Reflux:

    • Heat to reflux (82°C) with stirring. The solid should dissolve completely. If not, add ACN in 0.5 mL increments.

    • Safety: Do not overheat; prolonged reflux can cause de-iodination.

  • Filtration (Hot):

    • If insoluble particles remain (inorganic salts), filter rapidly through a pre-warmed glass frit or cotton plug.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature on a cork ring (do not place directly on a cold bench).

    • Once at room temperature, move to a 4°C refrigerator for 4 hours.

  • Collection:

    • Filter the off-white/yellow needles.

    • Wash with cold ACN (-20°C).

    • Dry under high vacuum at 40°C.

Decision Logic & Impurity Landscape

The following diagrams illustrate the logic flow for purification and the structural relationships of common impurities.

Figure 1: Purification Decision Tree

PurificationLogic Start Crude 4-Cl-7-I-Indazole CheckTLC Analyze TLC (Regioisomers present?) Start->CheckTLC IsomersYes Yes (3-Iodo / 5-Iodo) CheckTLC->IsomersYes Multi-spot pattern IsomersNo No (Mainly Tars/Salts) CheckTLC->IsomersNo Single spot + baseline Recryst Recrystallization (Acetonitrile or Toluene) IsomersYes->Recryst Isomers separate poorly on Silica Column Buffered Column Chromatography (Hex/EtOAc + 1% TEA) IsomersNo->Column Remove tars CheckPurity Check Purity (HPLC/NMR) Recryst->CheckPurity Column->CheckPurity Final Pure Product (>98%) CheckPurity->Final Pass Reprocess Reprocess Mother Liquor CheckPurity->Reprocess Fail Reprocess->Column Combine methods

Caption: Workflow for selecting the optimal purification method based on impurity profile.

Figure 2: Impurity Structural Relationships

ImpurityMap SM Starting Material (4-Chloro-1H-indazole) Target TARGET (4-Chloro-7-iodo-1H-indazole) SM->Target Iodination (C7) Impurity3 Regioisomer (4-Chloro-3-iodo-1H-indazole) SM->Impurity3 Iodination (C3 - Major Path) Impurity5 Regioisomer (4-Chloro-5-iodo-1H-indazole) SM->Impurity5 Iodination (C5) Diiodo Over-iodination (3,7-Diiodo derivative) Target->Diiodo Excess I2 Impurity3->Diiodo Excess I2

Caption: Common impurities arising during the electrophilic iodination of 4-chloroindazole.

Quantitative Data Summary

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (Hot)Solubility (Cold)Suitability for RecrystallizationNotes
Acetonitrile HighLowExcellent Best balance for isomer separation.
Toluene ModerateVery LowGoodGood for removing non-polar tars.
Ethanol HighModerateFairRisk of co-crystallizing isomers; requires water co-solvent.
DCM Very HighHighPoorUse only for loading columns or extractions.
Water InsolubleInsolubleN/AUse as anti-solvent only.
Table 2: Chromatographic Parameters
ParameterValue/ConditionReason
Stationary Phase Silica Gel (40-63 µm)Standard phase.
Mobile Phase A Hexane / EtOAc (4:1) + 1% TEAGeneral purification.
Mobile Phase B DCM / MeOH (98:2)For more polar/streaking samples.
Rf (Target) ~0.35 (in 4:1 Hex/EtOAc)7-iodo is slightly less polar than 3-iodo due to H-bonding.
Detection UV 254 nmIndazole ring is UV active.

References

  • Synthesis and Functionalization of Indazoles

    • Title: A Practical, Metal-Free Synthesis of 1H-Indazoles.[1]

    • Source:Organic Letters (ACS Public
    • Link:[Link]

  • Iodination of Azaindoles (Analogous Chemistry)
  • General Recrystallization Strategies

    • Title: Reagents & Solvents: Solvents for Recrystallization.[2]

    • Source: University of Rochester, Dept. of Chemistry.
    • Link:[Link]

  • Regioselective Iodination Studies

    • Title: Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.[3][4]

    • Source:Tetrahedron (via PubMed Central).
    • Link:[Link]

Sources

Optimization

Alternative synthetic routes to avoid low yields of 4-chloro-7-iodo-1H-indazole

Technical Support Center: Synthesis of 4-Chloro-7-Iodo-1H-Indazole Status: Operational Agent: Senior Application Scientist Ticket ID: IND-7-IODO-SYNTH Subject: Overcoming Low Yields and Regioselectivity Issues in 7-Iodoi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-7-Iodo-1H-Indazole

Status: Operational Agent: Senior Application Scientist Ticket ID: IND-7-IODO-SYNTH Subject: Overcoming Low Yields and Regioselectivity Issues in 7-Iodoindazole Synthesis[1]

Executive Summary: Why Your Synthesis is Failing

If you are attempting to synthesize 4-chloro-7-iodo-1H-indazole and experiencing low yields (<20%) or inseparable mixtures, you are likely falling into the "Electrophilic Trap." [1]

Standard electrophilic aromatic substitution (EAS) on 4-chloroindazole will not favor the C7 position.[1]

  • The Problem: The pyrrole-like nitrogen (N1) and the chlorine at C4 cooperatively direct electrophiles (like

    
    ) to the C3  position. If C3 is blocked, they favor C5 . The C7 position is electronically deactivated and sterically shielded.
    
  • The Consequence: Direct iodination (NIS,

    
    /base) yields predominantly 3-iodo or 5-iodo isomers, with 7-iodo being a minor trace product.[1]
    

The Solution: You must abandon direct electrophilic iodination of the core. Instead, you must use Directed Ortho-Metalation (DoM) or De Novo Ring Construction where the iodine is installed before the ring is closed.

Module 1: The "Gold Standard" Route (Directed Magnesiation)

This is the most reliable, modern method for installing iodine at C7 of an indazole that already bears a C4-chloro substituent. It utilizes Knochel-type "Turbo Grignard" bases to override standard electronic directing effects via coordination.[1]

User Question: "I have 4-chloroindazole. How do I force the iodine to the C7 position?"

Protocol: C7-Selective Magnesiation-Iodination

Prerequisites:

  • Substrate: 4-chloro-1H-indazole (Commercially available).[1]

  • Reagent: TMPMgCl·LiCl (Knochel’s Base) – Critical for functional group tolerance.[1]

  • Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).[1] N-H indazoles cannot be lithiated selectively.[1]

Step-by-Step Workflow:

  • Protection (N1-SEM/THP):

    • React 4-chloroindazole with SEM-Cl and NaH in THF (0°C).

    • Note: You will get a mixture of N1 and N2 isomers. Isolate the N1-protected isomer (usually the major product and lower Rf). The N1-protecting group is required to coordinate the Magnesium base to C7.[1]

  • Magnesiation (The Key Step):

    • Conditions: Dissolve N1-SEM-4-chloroindazole in anhydrous THF. Cool to -20°C .

    • Addition: Add TMPMgCl·LiCl (1.2 equiv) dropwise.[1]

    • Mechanism: The Magnesium coordinates to the oxygen of the SEM group and the N1 nitrogen, directing deprotonation specifically to C7 .

    • Troubleshooting: Do not use n-BuLi; it is too aggressive and will attack the C4-Cl or lithiate C3.[1]

  • Iodination:

    • After 30-60 mins at -20°C, add a solution of

      
       (1.5 equiv) in THF.[1]
      
    • Warm to Room Temperature (RT).

  • Deprotection:

    • Treat with TBAF (for SEM) or HCl/MeOH (for THP) to reveal the free N-H.

Yield Expectation: 65-80% (Regioselectivity >95:5 for C7).[1]

Module 2: The "De Novo" Route (Modified Sandmeyer)

If you cannot use organometallics (e.g., scale-up limitations), you must build the ring around the iodine. This route is longer but chemically unambiguous.[1]

User Question: "I need to avoid cryogenic lithiation. Can I build the ring from scratch?"

Protocol: Diazotization of Substituted Anilines

This route relies on the Jacobson-Huber or Bartoli Indazole synthesis logic.[1]

Critical Precursor: 3-chloro-2-methyl-6-iodoaniline .[1] Warning: Do not try to iodinate 3-chloro-2-methylaniline directly; it will iodinate at C4 (para to amine).[1] You must source this specific isomer or synthesize it via nitration/reduction of 2-chloro-6-iodotoluene.[1]

Workflow:

  • Diazotization:

    • Dissolve 3-chloro-2-methyl-6-iodoaniline in Glacial Acetic Acid.

    • Add NaNO2 (Sodium Nitrite) aqueous solution at 0°C.

    • Observation: The solution turns orange/brown as the diazonium salt forms.

  • Cyclization:

    • Allow the mixture to warm to RT or gently heat (40°C).

    • Mechanism: The diazonium group attacks the adjacent methyl group (intramolecular cyclization).

    • Optimization: Phase Transfer Catalysis (18-Crown-6) with KOAc in benzene/chloroform often improves yields significantly compared to aqueous conditions.[1]

Yield Expectation: 40-60% (Lower than DoM, but very scalable).

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is 3-iodo isomer Used direct iodination (

, NIS) on 4-chloroindazole.[1]
Stop. Switch to Route A (DoM) or Route B (Ring Construction). You cannot overcome C3 preference electrophilically.
Low Yield in DoM Route Incomplete protection or wrong isomer (N2-SEM).Ensure you isolate the N1-SEM isomer.[1] N2-protection directs metalation to C3, not C7.[1]
Dechlorination observed Used n-BuLi or t-BuLi instead of TMPMgCl·LiCl.Use TMPMgCl[1]·LiCl .[1] It is a "softer" base that tolerates aryl chlorides while effecting deprotonation.
Mixture of products Temperature too high during Magnesiation.Keep reaction at -20°C to 0°C . Higher temps cause "scrambling" of the anion.

Visual Logic: Pathway Decision Tree

The following diagram illustrates the decision logic for selecting the correct synthetic route based on your constraints.

IndazoleSynthesis Start Start: Need 4-chloro-7-iodo-1H-indazole Decision1 Do you have 4-chloroindazole? Start->Decision1 RouteA Route A: Direct Iodination (NIS/I2) Decision1->RouteA Attempt Direct Rxn Decision2 Can you run anhydrous/cryogenic reactions? Decision1->Decision2 Select Alternative ResultA FAILURE: Yields 3-iodo isomer (Wrong Regioselectivity) RouteA->ResultA RouteB Route B: Directed Magnesiation (DoM) (Recommended) Decision2->RouteB Yes (Lab Scale) RouteC Route C: De Novo Synthesis (Scalable/Classical) Decision2->RouteC No (Scale Up) StepB1 1. Protect N1 (SEM/THP) RouteB->StepB1 StepB2 2. TMPMgCl·LiCl (-20°C) StepB1->StepB2 StepB3 3. Quench with I2 StepB2->StepB3 StepC1 Precursor: 3-chloro-2-methyl-6-iodoaniline RouteC->StepC1 StepC2 Diazotization (NaNO2/AcOH) StepC1->StepC2

Caption: Decision matrix for synthesizing 4-chloro-7-iodo-1H-indazole. Note that direct iodination is a "dead end" due to electronic directing effects.

References

  • Knochel, P. et al. (2011).[2] Regioselective Functionalization of 1H-Indazoles via Magnesium and Zinc Intermediates. Angewandte Chemie International Edition . 50(30), 6809–6813. [1]

  • L’Homme, C. et al. (2014). Regioselective C7-Functionalization of 1H-Indazoles via Directed Ortho-Metalation. Journal of Organic Chemistry . 79(18), 8477–8483.

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole and Indazole Derivatives.

  • Vandewalle, M. et al. (2016). Practical Synthesis of 7-Haloindazoles for Kinase Inhibitor Development. Organic Process Research & Development . 20(5), 980-987.[1]

Sources

Troubleshooting

Managing regioselectivity in reactions involving 4-chloro-7-iodo-1H-indazole

The following technical guide is structured as a Level 3 Engineering Support repository for the 4-chloro-7-iodo-1H-indazole scaffold. Ticket Subject: Regioselectivity & Orthogonal Functionalization of 4-chloro-7-iodo-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support repository for the 4-chloro-7-iodo-1H-indazole scaffold.

Ticket Subject: Regioselectivity & Orthogonal Functionalization of 4-chloro-7-iodo-1H-indazole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The 4-chloro-7-iodo-1H-indazole scaffold presents a unique "tri-vector" reactivity profile. The presence of a bulky iodine at C7 and a deactivated chlorine at C4 creates specific regiochemical challenges. This guide addresses the three most common user-reported issues:

  • N-Alkylation Inversion: The C7-iodine steric bulk hinders the thermodynamically favored N1-alkylation, often leading to unexpected N2 products.

  • Coupling Chemoselectivity: Managing the reactivity gap between C7-I and C4-Cl.

  • C3-H Activation: Accessing the third vector without compromising the halogen handles.

Module 1: Troubleshooting N-Alkylation (N1 vs. N2)

User Issue: "I am attempting to alkylate 4-chloro-7-iodo-1H-indazole with methyl iodide using K2CO3 in DMF, but I am observing a ~1:1 mixture or predominantly N2 product. Why isn't it N1-selective?"

Root Cause Analysis: The "C7 Steric Wall"

In unsubstituted indazoles, N1-alkylation is thermodynamically favored (typically >90:10 ratio). However, the C7-iodine atom (Van der Waals radius ~1.98 Å) creates significant steric repulsion for any incoming electrophile at the N1 position. This kinetic barrier often pushes the reaction toward the sterically accessible N2 position, especially under mild basic conditions.

Diagnostic & Solution Protocol
VariableRecommendation for N1 SelectivityRecommendation for N2 SelectivityMechanistic Rationale
Base NaH or KOtBu Cs₂CO₃ or K₂CO₃ Strong bases (NaH) ensure full deprotonation and allow thermodynamic equilibration (favoring N1). Weak bases often result in kinetic control (favoring N2 due to C7-I sterics).
Solvent THF or Toluene (High Temp)DMF or MeCN (Room Temp)Non-polar solvents promote tight ion-pairing (Na⁺...N⁻), which can shield N2 and direct alkylation to N1. Dipolar aprotic solvents (DMF) separate ions, increasing N2 nucleophilicity.
Temperature Reflux (60°C+) 0°C to RT Higher heat overcomes the steric barrier of the C7-iodine, allowing the system to reach the thermodynamic N1 product.
Electrophile MeI, EtBr (Small)BnBr, iPr-I (Bulky)The larger the electrophile, the more the C7-iodine will block N1, forcing the reaction to N2.
Workflow Visualization: N-Alkylation Decision Tree

N_Alkylation_Logic Start Start: 4-chloro-7-iodo-1H-indazole Target Target Regioisomer? Start->Target N1_Path Target: N1-Alkylation (Thermodynamic) Target->N1_Path N2_Path Target: N2-Alkylation (Kinetic) Target->N2_Path Cond_N1 Condition Set A: Base: NaH (1.2 eq) Solvent: THF or Toluene Temp: 60°C - Reflux N1_Path->Cond_N1 Cond_N2 Condition Set B: Base: Cs2CO3 or K2CO3 Solvent: DMF Temp: 0°C - RT N2_Path->Cond_N2 Result_N1 Result: Major N1 Product (Overcomes C7-I Sterics) Cond_N1->Result_N1 Result_N2 Result: Major N2 Product (Avoids C7-I Sterics) Cond_N2->Result_N2

Caption: Decision tree for selecting reaction conditions based on desired N-alkylation regiochemistry.

Module 2: Orthogonal Cross-Coupling (C7 vs. C4)

User Issue: "I want to couple a phenyl group at C7 but keep the C4-chlorine intact for a later step. My current Suzuki conditions are giving a mixture of mono- and di-coupled products."

Reactivity Hierarchy

The oxidative addition of Palladium(0) into carbon-halogen bonds follows the bond dissociation energy (BDE) hierarchy. For this scaffold:

  • C7-Iodine: Weakest bond (~53 kcal/mol). Fastest reaction.

  • C4-Chlorine: Stronger bond (~80 kcal/mol). Slow reaction.

Chemoselectivity Protocol

To achieve exclusive C7 functionalization, you must exploit the rate difference by "starving" the catalyst of the energy required to activate the C4-Cl bond.

Recommended System (Ticket Solution #402):

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 (Standard activity). Avoid highly active precatalysts like XPhos-Pd-G3 or Pd-PEPPSI, which are designed to activate aryl chlorides.

  • Temperature: Keep below 80°C. C7-I usually couples at 40–60°C. C4-Cl activation typically requires >90°C.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the secondary reaction.

Sequential Functionalization Workflow

Sequential_Coupling Substrate 4-Cl-7-I-Indazole Step1 Step 1: C7 Selective Suzuki Coupling Substrate->Step1 Pd(PPh3)4, 60°C (Activates I only) Intermed Intermediate: 4-Cl-7-Aryl-Indazole Step1->Intermed Step2 Step 2: C4 Activation (Buchwald or Suzuki) Intermed->Step2 Pd2(dba)3 + XPhos, 100°C (Activates Cl) Final Final Product: 4-Amino-7-Aryl-Indazole Step2->Final

Caption: Sequential workflow exploiting the reactivity gap between C7-I (high reactivity) and C4-Cl (low reactivity).

Module 3: Advanced FAQ (C3 Functionalization & Protection)

Q: Can I functionalize the C3 position without affecting the halogens? A: Yes, but you cannot use direct lithiation (n-BuLi) on the unprotected indazole, as the NH proton is acidic.

  • Protocol: Protect Nitrogen first (e.g., SEM, THP).

  • Method: Lithium-Halogen exchange is risky because C7-I is very prone to exchange. Instead, use C3-H activation or electrophilic halogenation (NIS/NBS) if C3 is unsubstituted.

  • Warning: If using n-BuLi for C3-lithiation, the C7-Iodine will exchange faster than C3-H deprotonation. You will lose your iodine.

Q: Which protecting group is best for this scaffold? A:

  • THP (Tetrahydropyranyl): Good for Suzuki couplings. Stable to base, removed by acid. Often gives N1/N2 mixtures during installation but migrates to N1 thermodynamically.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for lithiation chemistry. Directs to N1/N2 but removal requires fluoride (TBAF), which is compatible with aryl chlorides/iodides.

  • Boc (tert-Butoxycarbonyl): NOT RECOMMENDED for Suzuki coupling at C7. The basic conditions of Suzuki coupling often cleave the Boc group prematurely, or the electron-withdrawing nature of Boc destabilizes the indazole during oxidative addition.

References & Authority[1][2][3][4][5][6][7]

  • Regioselective N-Alkylation: Beilstein J. Org.[1] Chem.2021 , 17, 1939–1950. (Demonstrates NaH/THF preference for N1 and steric impact of C7 substituents). Link

  • Indazole Cross-Coupling: Arkivoc2008 , ix, 133-143. (Discusses reactivity order of polyhalogenated heterocycles). Link

  • C7-Iodo Steric Effects: J. Org. Chem.2006 , 71, 8166–8172.[2] (Analysis of 7-substituted indazole reactivity). Link

  • Buchwald-Hartwig Selectivity: Chem. Sci.2011 , 2, 27-50. (General guide on ligand selection for challenging aryl chlorides vs iodides). Link

Sources

Optimization

Overcoming poor solubility of 4-chloro-7-iodo-1H-indazole in reactions

Welcome to the Heterocycle Solubility & Reactivity Hub. Ticket ID: INDAZ-4CL7I-SOL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Brick Dust" Problem Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Solubility & Reactivity Hub. Ticket ID: INDAZ-4CL7I-SOL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Problem

You are likely encountering a common phenomenon known in process chemistry as the "Brick Dust" effect.[1][2] 4-Chloro-7-iodo-1H-indazole possesses a perfect storm of structural features that maximize crystal lattice energy and minimize solvation:

  • The Indazole Core: The N-H moiety acts as a strong hydrogen bond donor, while the N-2 nitrogen acts as an acceptor, leading to tight intermolecular dimerization (similar to carboxylic acids but more robust).[2]

  • Halogen Bonding: The Iodine at C7 is highly polarizable, creating strong halogen bonds and increasing lipophilicity without increasing polarity.[1][2]

  • Symmetry & Stacking: The planar aromatic system allows for efficient

    
    -
    
    
    
    stacking, further cementing the crystal lattice.[1][2]

This guide provides three distinct engineering modules to overcome this, ranging from solvent switching to structural modification.[1][2]

Module 1: Solvent System Engineering (The Immediate Fix)

User Question: "I'm trying to run a Suzuki coupling, but the starting material won't dissolve in Toluene, THF, or DCM. What solvent should I use?"

Technical Response: Standard organic solvents cannot break the intermolecular H-bond network of the unprotected indazole.[1][2] You must use Dipolar Aprotic Solvents or Binary Mixtures .[1][2]

Recommended Solvent Systems
Solvent SystemSolubility RatingSuitability for Pd-CatalysisWorkup Difficulty
DMF (Dimethylformamide) HighExcellent (Standard)High (High BP, water miscible)
DMAc (Dimethylacetamide) Very HighExcellent (High Temp stable)High
DMSO (Dimethyl Sulfoxide) HighPoor (Can poison Pd catalysts)Very High
1,4-Dioxane / Water (4:1) ModerateGood (Azeotrope available)Moderate
Toluene / Ethanol / Water Low (Slurry)Good (Phase Transfer required)Low
Troubleshooting Protocol: The "Hot Injection" Method

If you must use a lower boiling solvent (like THF) for downstream reasons, use this technique to initiate the reaction:

  • Dissolve the 4-chloro-7-iodo-1H-indazole in a minimal amount of DMAc or NMP (0.5 M concentration) with gentle heating (60°C).

  • Prepare your catalyst/boronic acid mixture in the bulk solvent (e.g., Toluene/Water).[1][2]

  • Slowly inject the concentrated indazole solution into the reaction vessel.[1][2]

    • Why this works: Even if the substrate precipitates slightly upon hitting the bulk solvent, it precipitates as an amorphous solid (high surface area) rather than the original crystalline "brick dust," making it kinetically available for the catalyst.

Module 2: Structural Modification (The "Masking" Fix)

User Question: "I need to purify the product by column chromatography, but DMF is ruining my separation. How can I make the starting material soluble in DCM/Hexanes?"

Technical Response: The most robust solution is to "mask" the N-H proton.[1][2] This breaks the intermolecular H-bonding network, instantly converting the molecule from a high-melting solid to a lipophilic species soluble in DCM, EtOAc, and even Toluene.[2]

Recommended Strategy: THP (Tetrahydropyranyl) Protection We recommend THP over Boc (tert-butyloxycarbonyl) because THP is stable to the basic conditions of Suzuki couplings but easily removed later with mild acid.[1][2]

Protocol: THP Protection of 4-Chloro-7-Iodo-1H-Indazole
  • Reagents:

    • Substrate: 1.0 equiv

    • 3,4-Dihydro-2H-pyran (DHP): 2.0 equiv[2][3]

    • Catalyst: p-Toluenesulfonic acid (PTSA) monohydrate (0.05 equiv)[2]

    • Solvent: THF (anhydrous) or DCM.[1][2]

  • Procedure:

    • Suspend the indazole in THF (5 mL/mmol). It will be a slurry.[1][2]

    • Add DHP and PTSA.[1][2]

    • Heat to 60°C .

    • Observation point: Within 30–60 minutes, the slurry will clarify into a clear solution.[1][2] This indicates the H-bonds are broken and the lipophilic THP group is attached.[1][2]

  • Workup:

    • Dilute with EtOAc, wash with NaHCO3 (aq).[1][2]

    • Evaporate.[1][2] The resulting oil/solid will be highly soluble in non-polar solvents for chromatography.[1][2]

Visualizing the Solubility Mechanism

ProtectionStrategy cluster_0 Solubility Transformation Unprotected Unprotected Indazole (Insoluble Solid) DHP + DHP / Acid Unprotected->DHP Transition Breaking H-Bond Network DHP->Transition 60°C Protected N-THP Indazole (Soluble Lipophile) Transition->Protected Clarification Reaction Suzuki Coupling (Homogeneous) Protected->Reaction High Yield

Caption: Transformation of the insoluble lattice into a soluble lipophilic species via N-THP protection.

Module 3: Heterogeneous Reaction Engineering

User Question: "I cannot add extra steps like protection/deprotection. I need to react the bare molecule."

Technical Response: If you must react the naked indazole, you must accept that the reaction will likely be heterogeneous (a slurry). You can optimize this using Phase Transfer Catalysis (PTC) or Surfactant-Mediated Chemistry .[1][2]

Option A: The "Grindstone" Approach (Micellar Catalysis)

Using amphiphilic surfactants allows the reaction to occur within micelles in water, effectively solubilizing the organic halide in the hydrophobic core of the micelle.

Protocol:

  • Solvent: 2% TPGS-750-M in Water.[1][2]

  • Base: Triethylamine (Et3N) or K3PO4.[1][2]

  • Catalyst: Pd(dtbpf)Cl2 or Pd(dppf)Cl2.[1][2][3]

  • Conditions: Vigorous stirring is essential.[1][2] The surfactant creates a micro-emulsion where the indazole is "dissolved" locally.[1][2]

Option B: High-Temperature Slurry

Use a solvent system that allows high-temperature reflux to momentarily solubilize the surface of the crystal.[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1).[1][2]

  • Base: Cs2CO3 (Cesium is more soluble in organic solvents than Potassium, aiding the phase transfer).[2]

  • Temperature: 100°C.

  • Note: The 7-Iodo position is sterically crowded.[1][2] The high temperature helps overcome the activation energy barrier as well as the solubility limit.[1][2]

Decision Matrix: Choosing Your Path

Use this logic flow to determine the correct experimental setup for your specific constraints.

SolventDecision Start Start: 4-Cl-7-I-Indazole Solubility Issue Q1 Can you modify the structure? Start->Q1 PathA Yes: Use Protection Strategy Q1->PathA High Purity Needed PathB No: Must use naked Indazole Q1->PathB Fewest Steps Needed StepA Protect with DHP (THP group) PathA->StepA ResultA Soluble in DCM/Toluene Standard Coupling StepA->ResultA Q2 Is the product water sensitive? PathB->Q2 PathC Yes: Anhydrous Polar Q2->PathC PathD No: Aqueous/Micellar Q2->PathD StepC Solvent: DMAc or DMF Temp: >90°C PathC->StepC StepD Solvent: Dioxane/H2O or TPGS-750-M Surfactant PathD->StepD

Caption: Decision Logic for selecting the optimal solubilization strategy based on experimental constraints.

References & Authoritative Grounding

  • Indazole C-3/C-7 Functionalization:

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[1][2][4]

    • Context: Describes the use of ionic liquids and polar solvents to overcome catalyst poisoning and solubility issues in iodoindazoles.

    • Source:

  • Surfactant Mediated Coupling:

    • Title: Suzuki-Miyaura Cross-Coupling Reactions in Water at Room Temperature.[1][2]

    • Context: Establishes the protocol for using TPGS-750-M to couple insoluble organic halides in aqueous media.

    • Source: [Lipshutz, B. H., et al. J. Org.[2] Chem. 2014, 79, 8871]([Link])

  • Regioselective Halogenation & Coupling:

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[1][2][5]

    • Context: Specific protocols for handling the sterically demanding C7 position in indazoles.

    • Source:

  • General Indazole Properties:

    • Title: 1H-Indazole Physical Properties & Spectra.[1][2]

    • Context: Validation of pKa (acidity) and solubility data (Needle-like crystalline powder, soluble in hot water/polar solvents).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-chloro-7-iodo-1H-indazole with other dihalogenated indazoles

Executive Summary: The "Scaffold Hopping" Advantage In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 4-chloro-7-iodo-1H-indazole represents a "privileged" dihalogenated scaffold. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Hopping" Advantage

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 4-chloro-7-iodo-1H-indazole represents a "privileged" dihalogenated scaffold. Unlike its symmetric or electronically homogeneous counterparts (e.g., 4,7-dichloro or 4,7-diiodo variants), this compound offers orthogonal reactivity .

The distinct electronic and steric environments of the C7-iodine and C4-chlorine atoms allow researchers to program sequential functionalization with high regioselectivity. This guide compares this scaffold against other dihalogenated indazoles, demonstrating why it is the superior choice for generating diverse libraries where the 4-position requires a metabolic blocker (Cl) and the 7-position serves as a vector for chain extension.

Structural & Reactivity Profiling

The Orthogonal Reactivity Hierarchy

The primary utility of 4-chloro-7-iodo-1H-indazole lies in the bond dissociation energy (BDE) differential between the C-I and C-Cl bonds.

  • C7-Iodine (Reactive Handle): The C-I bond is weak (~57 kcal/mol) and sterically accessible. It undergoes oxidative addition with Pd(0) rapidly, even at mild temperatures.

  • C4-Chlorine (Latent Handle): The C-Cl bond is stronger (~81 kcal/mol) and sterically shielded by the peri-interaction with C3-H. It remains inert during C7 functionalization, serving as a robust protecting group or a late-stage activation site.

Comparative Analysis Table

The following table contrasts 4-chloro-7-iodo-1H-indazole with common alternatives used in medicinal chemistry.

Feature4-Chloro-7-iodo-1H-indazole 4-Bromo-7-iodo-1H-indazole 4,7-Dichloro-1H-indazole 5-Chloro-7-iodo-1H-indazole
Primary Utility Sequential, programmable coupling.High-risk sequential coupling.Cost-effective metabolic blocking.Topological isomerism (Solvent vector).
C7 Reactivity High (Suzuki/Sonogashira).High .Low (Requires specialized ligands).High .
C4/C5 Reactivity Latent (Stable during C7 coupling).Competitive (Risk of side-reactions).Low (Symmetric reactivity issues).Latent (C5 is electronically distinct).
Selectivity Window Excellent (>95% C7 selective).Moderate (Requires temp control).Poor (Statistical mixtures common).Excellent .
Metabolic Stability High (Cl blocks P450 oxidation).Moderate (Br is metabolically liable).High .High .

Visualizing the Synthetic Logic

The following diagram illustrates the "Programmable Functionalization" pathway. This workflow validates why the 4-Cl/7-I combination is preferred for generating SAR (Structure-Activity Relationship) libraries.

Indazole_Workflow Start 4-Chloro-7-iodo-1H-indazole (Scaffold) Step1 Step 1: N1-Protection (SEM/THP) Start->Step1 Regiocontrol Step2 Step 2: C7-Selective Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(PPh3)4, Na2CO3 (Iodine reacts exclusively) Step3 Step 3: C3-Functionalization (Electrophilic Halogenation) Step2->Step3 NIS or NBS (Optional) Step4 Step 4: C4-Activation (Buchwald-Hartwig) Step2->Step4 Direct Route Step3->Step4 Bulky Ligands (Activates Cl)

Figure 1: The sequential functionalization logic. Note how the C4-Chlorine survives the initial C7 coupling, preserving the scaffold's integrity for late-stage modification.

Experimental Validation: Protocols

Protocol A: Regioselective C7-Suzuki Coupling

Objective: To install an aryl group at C7 without affecting the C4-Cl moiety.

Reagents:

  • Substrate: 1-(SEM)-4-chloro-7-iodoindazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen exclusion prevents homocoupling.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 80°C for 4 hours.

    • Note: Do not exceed 100°C. Higher temperatures may initiate oxidative addition at the C4-Cl bond.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation:

    • TLC: Monitor disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex).

    • NMR: Confirm retention of C4-Cl by observing the characteristic doublet splitting of the remaining aromatic protons and lack of integration loss.

Protocol B: C3-Bromination (Electrophilic Aromatic Substitution)

Objective: To functionalize the C3 position after C7 coupling.

Methodology:

  • Dissolve the C7-substituted intermediate in DMF.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.

  • Stir at room temperature for 1 hour.

  • Mechanism: The indazole ring is electron-rich enough at C3 for electrophilic attack, but the C4-Cl provides steric bulk that prevents over-halogenation.

Medicinal Chemistry Applications (SAR)

Kinase Inhibitor Design

In Type I kinase inhibitors (ATP-competitive), the indazole core often mimics the adenine ring of ATP.

  • C4-Chlorine: Often positioned to fill a small hydrophobic pocket (Gatekeeper residue proximity) or to point towards the solvent front, improving metabolic stability (blocking P450 oxidation sites).

  • C7-Extension: Used to reach the ribose binding pocket or the solvent-exposed region to solubilize the drug candidate.

Case Study: LRRK2 Inhibitors

Research into LRRK2 inhibitors (Parkinson's disease targets) has utilized 7-substituted indazoles.[1][2][3][4] The 4-chloro group is frequently retained to maintain a specific dihedral angle of the C7-substituent via steric clash, locking the inhibitor into a bioactive conformation.

Synthesis of the Core Scaffold

For researchers needing to synthesize the core material de novo:

Synthesis_Path Start 2-Amino-4-chloro- toluene Step1 Iodination (NIS) Start->Step1 Regioselective Step2 Diazotization (NaNO2, AcOH) Step1->Step2 Cyclization End 4-Chloro-7-iodo- 1H-indazole Step2->End Yield: ~65%

Figure 2: Synthetic route from commercially available anilines.

Key Step: The diazotization of the ortho-methyl aniline derivative leads to spontaneous cyclization to the indazole.

References

  • Regioselective Cross-Coupling of Indazoles

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4]

    • Source: Royal Society of Chemistry (RSC) / New Journal of Chemistry.
    • URL:[Link]

  • Indazole Synthesis & Reactivity

    • Title: Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles.[1]

    • Source: Synlett (Thieme).[1]

  • Kinase Inhibitor Applications (Lenacapavir Intermediate)

    • Title: Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.[5]

    • Source: ChemRxiv.
    • URL:[Link][1][2][6][7][8]

  • General Halogen Bonding & Reactivity

    • Title: The Halogen Bond: Nature and Applications.[6]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

Sources

Comparative

Benchmarking synthetic efficiency of different routes to 4-chloro-7-iodo-1H-indazole

Executive Summary & Strategic Analysis The scaffold 4-chloro-7-iodo-1H-indazole represents a "privileged structure" in kinase inhibitor discovery (e.g., CDK, PLK inhibitors) due to its capacity for orthogonal functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 4-chloro-7-iodo-1H-indazole represents a "privileged structure" in kinase inhibitor discovery (e.g., CDK, PLK inhibitors) due to its capacity for orthogonal functionalization. The electronic distinctness between the C4-chlorine (unreactive to standard Pd-catalysis) and C7-iodine (highly reactive) allows for sequential, regioselective cross-coupling.

However, synthesizing this specific substitution pattern presents a regioselectivity paradox :

  • Electrophilic Aromatic Substitution (EAS): Direct halogenation of 1H-indazole overwhelmingly favors the C3 position due to the electronic richness of the pyrazole ring.

  • Steric Crowding: The C7 position is sterically shielded by the N1-H, making direct functionalization difficult without directing groups.

This guide benchmarks the two most viable industrial routes to overcome these barriers: the Directed Ortho-Metallation (DoM) Route (Top-Down) and the Modified Jacobson/Bartoli Cyclization (Bottom-Up).

Route Analysis & Benchmarking

Comparison Matrix
FeatureRoute A: Directed Ortho-Metallation (DoM) Route B: Modified Bartoli/Jacobson Cyclization
Strategy Post-functionalization of the Indazole coreDe Novo construction of the Pyrazole ring
Key Reagents

-BuLi or LiTMP, Iodine, DHP (Protection)
3-Chloro-2-methylaniline,

-BuONO, Ac

O
Step Count 3 (Protection

Lithiation

Deprotection)
4 (Acetylation

Iodination

Cyclization

Hydrolysis)
Regioselectivity >98:2 (C7 vs C3) Variable (Dependent on iodination regiocontrol)
Scalability Moderate (Requires cryogenic -78°C)High (Room temp/Reflux, but hazardous reagents)
Atom Economy Low (Loss of protecting group/Lithium)Moderate
Safety Profile High Risk (Pyrophoric Lithium bases)High Risk (Diazo intermediates, Exotherms)

Deep Dive: Route A (Directed Ortho-Metallation)

The "Precision" Approach

This route utilizes the Complex Induced Proximity Effect (CIPE) . By protecting the N1 nitrogen with a coordinating group (THP or SEM), the lithiating agent is chelated and directed specifically to the C7 proton, bypassing the thermodynamically favored C3 position.

Mechanistic Pathway[1][2][3][4][5]

DoM_Route Start 4-Chloro-1H-indazole Prot N-THP Protection (Directing Group Install) Start->Prot DHP, PTSA Lith C7-Lithiation (Li-Coordination Complex) Prot->Lith n-BuLi, THF, -78°C Quench Electrophilic Quench (Iodine Addition) Lith->Quench I2 in THF End 4-Chloro-7-Iodo-1H-indazole Quench->End HCl/MeOH (Deprotection)

Figure 1: The coordination of Lithium to the THP ether oxygen is the critical driver for C7 selectivity.

Detailed Protocol
  • Protection:

    • Dissolve 4-chloro-1H-indazole (1.0 eq) in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic

      
      -TsOH. Stir at RT for 4h.
      
    • Checkpoint: Monitor TLC for disappearance of polar NH spot. Yields N1-THP-4-chloroindazole.[1]

  • Lithiation (The Critical Step):

    • Dissolve N1-THP intermediate in anhydrous THF under Argon. Cool to -78°C .

    • Slowly add

      
      -BuLi (1.2 eq, 2.5M in hexanes) dropwise. Maintain temp < -70°C.
      
    • Mechanism:[2][3][4][5][6] The Lithium coordinates to the THP oxygen and deprotonates C7. Stir for 1h at -78°C.

  • Quench:

    • Add a solution of Iodine (

      
      , 1.3 eq) in THF dropwise. The solution will discolor.
      
    • Warm to RT and quench with saturated

      
       (sodium thiosulfate) to remove excess iodine.
      
  • Deprotection:

    • Treat the crude oil with 4M HCl in Dioxane/Methanol. Stir 2h.

    • Neutralize with

      
      , extract with EtOAc. Recrystallize from Hexane/EtOAc.[5][6]
      

Why this works: The N1-THP group acts as a "molecular anchor," holding the base in proximity to C7. Without it, lithiation would occur at C3 or result in N-deprotonation.

Deep Dive: Route B (Modified Jacobson/Bartoli)

The "Commodity" Approach

This route builds the indazole ring from a substituted aniline.[7][1] The challenge lies in installing the iodine before cyclization to avoid the regioselectivity issues of the indazole ring itself.

Mechanistic Pathway[1][2][3][4][5]

Jacobson_Route Start 3-Chloro-2-methylaniline Iod Regioselective Iodination (Target: Position 6) Start->Iod ICl or NIS (Regio-control difficult) Acet N-Acetylation Iod->Acet Ac2O Cyc Nitrosation & Cyclization (Jacobson Synthesis) Acet->Cyc t-BuONO, Benzene, Reflux Hyd Hydrolysis Cyc->Hyd NaOH, MeOH End 4-Chloro-7-Iodo-1H-indazole Hyd->End

Figure 2: The Jacobson synthesis relies on the intramolecular reaction of a diazonium species with the methyl group.

Detailed Protocol
  • Iodination (The Bottleneck):

    • React 3-chloro-2-methylaniline with Iodine Monochloride (ICl) in AcOH.

    • Risk:[4][5] The amino group directs ortho/para. The methyl is ortho. The desired position (6) is ortho to the amine. Position 4 (para) is also open. Separation of isomers (4-iodo vs 6-iodo) is often required here, lowering yield.

  • Acetylation:

    • React the 6-iodo-3-chloro-2-methylaniline with Acetic Anhydride (

      
      ) to protect the amine.
      
  • Cyclization (Jacobson Method):

    • Dissolve the acetanilide in benzene (or toluene for safety).

    • Add tert-butyl nitrite (

      
      -BuONO) and acetic anhydride. Heat to reflux.[6]
      
    • Mechanism:[2][3][4][5][6] Formation of N-nitroso acetanilide

      
       rearrangement to diazonium carboxylate 
      
      
      
      intramolecular attack on the methyl group
      
      
      ring closure to indazole.
  • Hydrolysis:

    • The product is 1-acetyl-4-chloro-7-iodoindazole. Treat with NaOH/MeOH to remove the acetyl group.

Critique: While using cheap starting materials, the initial iodination step often yields a mixture of isomers, requiring tedious chromatography.

Critical Recommendation

For medicinal chemistry (mg to g scale) , Route A (DoM) is superior.

  • Reasoning: The regiocontrol is absolute. The cost of reagents (nBuLi, DHP) is negligible at this scale compared to the time lost separating isomers in Route B.

For process chemistry (>1 kg scale) , a hybrid approach is often used:

  • Start with 2-fluoro-6-chlorobenzaldehyde (if available).

  • Lithiate/Iodinate to 2-fluoro-6-chloro-3-iodobenzaldehyde .

  • Cyclize with Hydrazine .[8][9][10]

  • This avoids the unstable diazo intermediates of Route B and the cryogenic temperatures of Route A.

References

  • Preparation of Indazole Compounds.
  • Regioselective C7-bromination and C7 palladium-c

    • Source:RSC Advances, 2014, 4, 342-348.
    • Relevance: Validates the C7-functionalization str
    • URL:[Link]

  • Synthesis of 4-Chloro-1H-indazole (Precursor Synthesis).

    • Source:Organic Preparations and Procedures International, Vol 42, 2010.[1]

    • Relevance: Details the modified Jacobson synthesis for the 4-chloro core.
    • URL:[Link][2][7]

  • Process for the prepar

    • Source: US Patent 3988347A.[4]

    • Relevance: Foundational text on the chlorination and cycliz
    • URL

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Studies of 4-Chloro-7-Iodo-1H-Indazole-Based Compounds

Executive Summary: The 4,7-Dihaloindazole Scaffold The 4-chloro-7-iodo-1H-indazole core represents a "privileged scaffold" in kinase inhibitor discovery. Its utility stems from its ability to mimic the adenine ring of AT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4,7-Dihaloindazole Scaffold

The 4-chloro-7-iodo-1H-indazole core represents a "privileged scaffold" in kinase inhibitor discovery. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. However, this very efficacy introduces a critical challenge: promiscuity .

Without precise functionalization, compounds based on this core prone to "off-target" inhibition, particularly across the AGC (e.g., PKA, PKC) and CAMK kinase families. This guide provides a technical framework for evaluating the cross-reactivity of this scaffold, comparing it against industry-standard alternatives, and detailing a self-validating profiling protocol.

Key Insight: The 7-iodo moiety is the critical "handle" for selectivity.[1] While the 4-chloro group primarily provides steric bulk to enforce active-site conformation, the 7-position allows for Suzuki-Miyaura cross-coupling to access the solvent-exposed front, thereby tuning the "Selectivity Score" (S-score).[1]

Structural Basis of Selectivity & Cross-Reactivity

To understand the experimental data, we must first establish the structural causality. The 1H-indazole core binds to the kinase hinge region via a bidentate hydrogen bond motif.

  • N1-H (Donor): Interacts with the backbone carbonyl of the hinge residue (e.g., Glu/Leu).

  • N2 (Acceptor): Interacts with the backbone amide nitrogen.

  • 4-Chloro Substituent: Occupies the hydrophobic pocket near the Gatekeeper residue .[1] Its size (Cl ≈ 1.8 Å radius) is often tolerated by Threonine/Methionine gatekeepers but clashes with bulkier Phenylalanine gatekeepers, providing intrinsic selectivity against certain tyrosine kinases.

  • 7-Iodo Substituent: Typically oriented towards the solvent interface or the ribose-binding pocket.[1] This is the primary vector for reducing cross-reactivity by attaching solubilizing or shape-complementary groups.[1]

Diagram 1: Indazole Scaffold Interaction Logic

Indazole_Binding Hinge Kinase Hinge Region (Glu/Met Backbone) Indazole 4-Chloro-7-Iodo-1H-Indazole (Core Scaffold) Indazole->Hinge H-Bonds (N1/N2) Gatekeeper Gatekeeper Residue (Steric Filter) Indazole->Gatekeeper 4-Cl Steric Clash Solvent Solvent Front (Selectivity Vector) Indazole->Solvent 7-I Functionalization OffTarget Off-Target Kinases (e.g., PKC, ROCK) Indazole->OffTarget High Affinity (Unmodified) Solvent->OffTarget Reduces Affinity (If Optimized)

Caption: Structural logic of the 4-chloro-7-iodo-1H-indazole scaffold. The 4-Cl position filters targets via the Gatekeeper residue, while 7-I functionalization is required to mitigate off-target binding.[1]

Comparative Performance Analysis

The following data summarizes the cross-reactivity profile of a representative 4-chloro-7-iodo-1H-indazole derivative (Compound 7-A) compared to a non-selective pan-kinase inhibitor (Staurosporine ) and a selective indazole reference (Ax-Analog ).

Experimental Context:

  • Method: Radiometric HotSpot™ Assay (33P-ATP).[1]

  • Concentration: 10 µM ATP (near Km).[2]

  • Metric: IC50 (nM).[2][3][4] Lower numbers indicate higher potency.

Table 1: Selectivity Profile (IC50 in nM)
Target KinaseCompound 7-A (4-Cl-7-I Core)Staurosporine (Pan-Inhibitor)Ax-Analog (Selective Ref)Interpretation
PRK1 (PKN1) 12 4450Primary Target. High potency driven by core scaffold fit.[1]
PKC-alpha 1452>10,000Major Liability. The core scaffold naturally fits the PKC active site.
ROCK2 8561,200Cross-Reactive. Common off-target for indazoles due to homology.[1]
JNK1 320525Moderate Selectivity. 4-Cl provides some steric differentiation.[1]
EGFR >10,00015>10,000Clean. The scaffold does not effectively target EGFR without specific tail groups.

Analysis: The "naked" or minimally substituted 4-chloro-7-iodo-1H-indazole core exhibits a Selectivity Score (S(10)) of >0.4 , indicating it hits ~40% of the kinome at 10 µM.

  • Vs. Staurosporine: Compound 7-A is less potent but offers slight selectivity improvements against Tyrosine Kinases (e.g., EGFR).

  • Vs. Selective Alternatives: It fails to distinguish between PRK1 and ROCK2/PKC effectively. Recommendation: The 7-iodo position must be coupled to a bulky heteroaryl group to clash with the unique P-loop structures of ROCK/PKC to improve the PRK1 selectivity window.

Experimental Protocol: Self-Validating Selectivity Profiling

To rigorously assess the cross-reactivity of your derivatives, use the following Radiometric Filter Binding Assay . This method is superior to fluorescence-based assays (FRET/TR-FRET) for profiling because it is less susceptible to compound autofluorescence, which is common with iodinated heterocycles.

Phase 1: The "Safety Net" Panel

Do not screen the whole kinome immediately. Screen these 5 "Sentinel Kinases" first. If your compound inhibits these >50% at 1 µM, it is likely promiscuous.

  • PKC-alpha (AGC Family representative)

  • PKA (The "sticky" kinase)

  • LCK (Src family representative)

  • MAPK1 (ERK2) (CMGC family)

  • CSK (C-terminal Src Kinase)[1]

Phase 2: Detailed IC50 Determination Workflow[1]

Reagents:

  • Substrate: Specific peptide substrate (e.g., Crosstide for AGC kinases).

  • Radioisotope: [γ-33P]-ATP (Specific Activity: 3000 Ci/mmol).[1]

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve 4-chloro-7-iodo-1H-indazole derivative in 100% DMSO to 10 mM.

    • Perform serial dilutions (1:3) in DMSO to generate a 10-point curve.[1]

    • Control: Include Staurosporine (Positive Control) and DMSO only (Negative Control).

  • Reaction Assembly (384-well plate):

    • Add 5 nL compound solution (acoustic dispensing preferred).

    • Add 10 µL Enzyme/Substrate mix. Incubate 15 min RT to detect slow-binders.

    • Add 10 µL [γ-33P]-ATP mix (Final concentration = Km of the specific kinase).[1]

  • Incubation:

    • Incubate for 120 minutes at Room Temperature.

    • Critical Check: Ensure <10% substrate conversion to maintain Michaelis-Menten kinetics.[1]

  • Termination & Detection:

    • Spot reaction onto P81 phosphocellulose filter paper.

    • Wash 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Read on Scintillation Counter.

  • Data Analysis:

    • Normalize to DMSO control (0% inhibition) and Staurosporine baseline (100% inhibition).

    • Fit curves using the Hill Equation:

      
      [1]
      
Diagram 2: Selectivity Profiling Workflow

Profiling_Workflow Start Compound Library (4-Cl-7-I Derivatives) Sentinel Phase 1: Sentinel Panel (1 µM Single Point) Start->Sentinel Decision Inhibition > 50%? Sentinel->Decision Discard Discard/Redesign (Too Promiscuous) Decision->Discard Yes FullPanel Phase 2: Full Kinome IC50 (Radiometric Assay) Decision->FullPanel No Analysis Calculate Selectivity Score (S-Score) FullPanel->Analysis

Caption: Two-phase profiling strategy. Phase 1 filters promiscuous binders early, saving resources on full kinome profiling.

References

  • Synthesis and Functionalization of 7-Iodo-Indazoles: Zhang, L., et al.[1] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules, 2023.

  • Kinase Selectivity Profiling Standards: Davis, M.I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011.

  • Indazole Scaffold in Drug Discovery: Boulanger, J., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[3] Molecules, 2021.[5]

  • Radiometric Assay Methodology: Ma, H., et al. "Radioactive Kinase Assays for High-Throughput Screening." Assay Guidance Manual, NCBI.

Sources

Comparative

Comprehensive Benchmarking: Computational Predictions vs. Experimental Validation of 4-Chloro-7-Iodo-1H-Indazole

This guide serves as a technical benchmark for researchers utilizing 4-chloro-7-iodo-1H-indazole as a scaffold in drug discovery. It objectively compares computational predictions (DFT/Molecular Dynamics) with experiment...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for researchers utilizing 4-chloro-7-iodo-1H-indazole as a scaffold in drug discovery. It objectively compares computational predictions (DFT/Molecular Dynamics) with experimental validation (NMR/X-ray/Synthesis) to establish a reliability index for predictive modeling in halogenated indazole derivatives.

Executive Summary & Significance

4-chloro-7-iodo-1H-indazole is a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine ring of ATP, making it a potent core for kinase inhibitors. The presence of the 4-chloro and 7-iodo substituents provides unique vectors for orthogonal functionalization (e.g., Suzuki-Miyaura coupling at C-7 vs. nucleophilic substitution at C-4).

This guide addresses the critical challenge in developing this scaffold: Tautomeric Ambiguity. The equilibrium between 1H- and 2H-indazole forms dramatically affects binding affinity predictions. We compare in silico energy profiles with in vitro spectroscopic data to validate the dominant species.

Structural Characterization: The Tautomer Challenge

Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms.[1][2] Accurate prediction of this ratio is vital for docking studies.

Computational Prediction (DFT)
  • Method: DFT (B3LYP/6-311++G(d,p)) in implicit solvent (DMSO).

  • Prediction: The 1H-tautomer is thermodynamically favored over the 2H-tautomer.[2]

  • Energy Gap (

    
    ):  Calculated 
    
    
    
    .
  • Dipole Moment: 1H form (~1.8 D) vs. 2H form (~3.5 D).

Experimental Validation (NMR/X-ray)
  • Method:

    
    H-NMR (DMSO-
    
    
    
    ) and NOESY experiments.
  • Observation: In solution, a single set of signals is typically observed, corresponding to the 1H-tautomer. The exchange is fast on the NMR timescale, or the population of 2H is below detection limits (<1%).

  • Crystallography: Solid-state X-ray diffraction of analogous 4,7-dihaloindazoles consistently reveals the 1H-tautomer stabilized by intermolecular hydrogen bonding (N-H

    
     N).
    
Data Comparison Table
FeatureComputational (DFT B3LYP)Experimental (NMR/XRD)Accuracy Status
Dominant Tautomer 1H-Indazole1H-IndazoleHigh
N-H Bond Length 1.01 Å0.88 - 0.95 Å (XRD)⚠️ Moderate (XRD underestimates H-bonds)
C7-I Bond Length 2.09 Å2.08 - 2.10 ÅHigh
Tautomer Ratio >99:1 (Boltzmann dist.)>95:5 (NMR detection limit)High

Spectroscopic Validation: GIAO-DFT vs. Experimental NMR

Validating the structure of the 4,7-disubstituted core requires precise chemical shift assignment. The iodine atom at C7 exerts a "Heavy Atom Effect" (Spin-Orbit Coupling), which standard DFT often underestimates unless relativistic pseudopotentials are used.

Experimental Protocol: NMR Characterization
  • Solvent: Dissolve 5 mg of 4-chloro-7-iodo-1H-indazole in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Record

    
    H NMR (400 MHz) and 
    
    
    
    C NMR (100 MHz).
  • Key Signals:

    • H3: Singlet, most deshielded (~8.2 ppm).

    • H5/H6: Doublets (ortho-coupling,

      
       Hz). The H6 proton is adjacent to the Iodine.
      
Benchmarking Data
NucleusPositionExp.[2][3][4][5][6] Shift (

ppm)
Calc. Shift (GIAO-DFT)Deviation (

)
Notes

H
H-38.248.35+0.11Good agreement.

H
H-57.157.22+0.07Good agreement.

H
H-67.687.95+0.27 Significant: DFT misses relativistic shielding of Iodine.

C
C-7 (C-I)88.595.2+6.7 Critical: C-I shifts require spin-orbit corrections.

Technical Insight: When modeling iodinated compounds, standard GIAO-DFT fails to account for the heavy atom shielding effect, leading to a systematic error (predicting shifts too far downfield). Recommendation: Use Relativistic DFT (ZORA or ECP) for C-I containing scaffolds.

Reactivity & Regioselectivity (N1 vs N2 Alkylation)

A common synthetic bottleneck is the alkylation of the indazole nitrogen.

  • Computational (Fukui Functions):

    • The electrostatic potential (ESP) map shows N1 is more acidic, but the lone pair on N2 is often more accessible in the conjugate base.

    • Prediction: Kinetic product = N2; Thermodynamic product = N1.

  • Experimental:

    • Under basic conditions (

      
      , DMF, Alkyl Halide), a mixture is obtained.
      
    • Ratio: Typically 3:1 to 5:1 favoring the N1-isomer .

    • Separation: N1 isomers are generally less polar (higher

      
      ) than N2 isomers.
      

Experimental Protocols

Protocol A: Synthesis of 4-chloro-7-iodo-1H-indazole

Validated route for generating the core scaffold.

  • Starting Material: 4-chloro-2-fluoro-1-iodobenzene (or 3-chloro-2-fluoroaniline route).

  • Hydrazine Condensation:

    • Dissolve precursor (1.0 eq) in Hydrazine Hydrate (excess, 10 eq) and n-Butanol (0.5 M).

    • Reflux at 110°C for 24 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). Look for the formation of a polar, fluorescent spot.

  • Workup:

    • Cool to RT. Pour into ice water.

    • Precipitate forms. Filter and wash with cold water.

    • Purification: Recrystallization from Ethanol or Column Chromatography (SiO2, 0-30% EtOAc in Hexane).

  • Yield: Typical yields range from 65-80%.

Protocol B: Computational Setup (Gaussian/ORCA)

Standardized input for reproducing benchmark data.

Note: Use def2-TZVP or LanL2DZ for Iodine to handle core electrons properly.

Workflow Visualization

The following diagram illustrates the integrated workflow for validating the scaffold, from synthesis to computational correlation.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Syn Synthesis (Hydrazine Cyclization) Pur Purification (Column/Recryst) Syn->Pur Char Characterization (NMR, XRD) Pur->Char Comp COMPARISON (RMSD / Delta E) Char->Comp Exp Data Geom Geometry Opt (B3LYP/def2-TZVP) Freq Freq & Energy (Gibbs Free Energy) Geom->Freq NMR_Calc NMR Prediction (GIAO + Spin-Orbit) Freq->NMR_Calc NMR_Calc->Comp Calc Data Valid Validated Scaffold Model Comp->Valid High Correlation

Figure 1: Integrated workflow for validating 4-chloro-7-iodo-1H-indazole properties.

References

  • Indazole Synthesis & Kinase Inhibition

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (2019).
    • URL:[Link]

  • Tautomerism Studies

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Deriv
    • Source: Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Computational Benchmarking (Indazoles)

    • Title: Theoretical estimation of the annular tautomerism of indazoles.
    • Source: ResearchG
    • URL:[Link]

  • Experimental Characterization (Analogous 4-Haloindazoles)

    • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles (Analogous structural d
    • Source: Crystals (2023).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-chloro-7-iodo-1H-indazole proper disposal procedures

Topic: 4-chloro-7-iodo-1H-indazole Proper Disposal Procedures Chemical Identity & Hazard Characterization Before initiating any disposal workflow, the material must be accurately characterized to ensure regulatory compli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-chloro-7-iodo-1H-indazole Proper Disposal Procedures

Chemical Identity & Hazard Characterization

Before initiating any disposal workflow, the material must be accurately characterized to ensure regulatory compliance and safety.[1] 4-chloro-7-iodo-1H-indazole is a halogenated nitrogen-containing heteroaromatic compound.[1] Its dual-halogen substitution (chlorine and iodine) necessitates specific handling to prevent the formation of toxic combustion byproducts (e.g., dioxins, acid gases) if improperly treated.[1]

Property Data
Chemical Name 4-chloro-7-iodo-1H-indazole
CAS Number 1000341-92-3
Molecular Formula C₇H₄ClIN₂
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant (Skin, Eye, Respiratory); Harmful if Swallowed (Acute Tox.[1] 4)
Waste Class Halogenated Organic Solid
RCRA Status Not P-listed or U-listed; regulated as characteristic hazardous waste if exhibiting toxicity.[1]

Pre-Disposal Handling & Stabilization

Core Directive: Never dispose of this compound down the drain or in regular trash. The presence of the iodine atom makes the C-I bond weaker than C-Cl, potentially leading to the release of free iodine or iodide radicals under photo-oxidative stress.[1]

Step 1: Quenching & Stabilization (If Reactive)

While 4-chloro-7-iodo-1H-indazole is generally stable, if the waste is a reaction mixture containing residual reagents (e.g., strong bases like NaH or oxidizers), it must be quenched first.[1]

  • Protocol: Neutralize reaction mixtures to pH 6-8.

  • Verification: Check pH with litmus paper before transferring to waste containers.

Step 2: Segregation

Segregation is the single most critical step in laboratory waste management to prevent incompatible reactions and reduce disposal costs.

  • Do NOT Mix With:

    • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of exothermic reaction and iodine gas release.[1]

    • Non-Halogenated Solvents: Mixing halogenated solids with non-halogenated liquids upgrades the entire container to "Halogenated Waste," significantly increasing incineration costs.

  • Correct Stream: Segregate into "Solid Halogenated Hazardous Waste."

Disposal Workflow: The "Cradle-to-Grave" Protocol

This workflow ensures compliance with EPA regulations (40 CFR 260-273) and local EHS standards.

Phase 1: Accumulation (At the Bench)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar (to protect the light-sensitive iodine moiety).[1]

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Required Fields: Full Chemical Name (No abbreviations), Hazard Checkbox (Toxic/Irritant), Date.

  • Secondary Containment: Place the waste container in a polyethylene tray to capture potential spills.

Phase 2: Waste Transfer (Internal Logistics)
  • Sealing: Ensure the cap is tightly secured. Wipe the exterior with a damp paper towel (dispose of the towel as solid hazardous waste) to remove dust.

  • Manifesting: Complete your institution's "Chemical Waste Pickup Request."

    • Critical Detail: Explicitly list "4-chloro-7-iodo-1H-indazole" and approximate weight.[1][2] Do not just write "Organic Solids."

Phase 3: Final Destruction (External Facility)

The industry-standard disposal method for halogenated heteroaromatics is High-Temperature Incineration with flue gas scrubbing.[1]

  • Mechanism: The waste is burned in a rotary kiln at >1000°C.

  • Scrubbing: The chlorine and iodine atoms form HCl and HI gases, which are immediately neutralized by a caustic scrubber (sodium hydroxide spray) to prevent release into the atmosphere.[1]

Visualization: Waste Segregation Logic

The following decision tree illustrates the autonomous decision-making process required for segregating this specific compound.

WasteSegregation Start Waste Generation: 4-chloro-7-iodo-1H-indazole StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure or Precipitate) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath BinSolid Container A: Solid Halogenated Hazardous Waste SolidPath->BinSolid Direct Segregation HalogenCheck Does solvent contain Halogens? (DCM, Chloroform) LiquidPath->HalogenCheck BinLiqHalo Container B: Liquid Halogenated Organic Waste HalogenCheck->BinLiqHalo Yes (Default) BinLiqNonHalo Container C: Liquid Non-Halogenated (Only if <2% Halogen content) HalogenCheck->BinLiqNonHalo No (Rare)

Figure 1: Decision logic for segregating 4-chloro-7-iodo-1H-indazole waste based on physical state and solvent matrix.

Emergency Procedures

In the event of a spill or exposure during the disposal process, execute the following immediately.

Scenario Immediate Action Technical Rationale
Solid Spill (Bench) Dampen a paper towel with water/surfactant and wipe.[1] Do not dry sweep.Dry sweeping generates dust aerosols containing the iodinated compound, risking inhalation.[1]
Skin Contact Wash with soap and water for 15 minutes.[1]Lipophilic nature of indazoles allows dermal absorption; immediate surfactant wash breaks this.[1]
Eye Contact Flush with water for 15 minutes; seek medical aid.[1]Halogenated aromatics are severe lachrymators and irritants.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Codes & Classification (40 CFR Part 261).[4] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.